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  • Product: 2-epi-Ivermectin B1a
  • CAS: 70288-86-7

Core Science & Biosynthesis

Exploratory

2-epi-Ivermectin B1a molecular weight and exact isotopic mass

Whitepaper: Molecular Profiling and Analytical Quantification of 2-epi-Ivermectin B1a Executive Overview As drug development standards become increasingly stringent, the analytical profiling of active pharmaceutical ingr...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Molecular Profiling and Analytical Quantification of 2-epi-Ivermectin B1a

Executive Overview

As drug development standards become increasingly stringent, the analytical profiling of active pharmaceutical ingredients (APIs) and their related substances is paramount. In the context of macrocyclic lactones, 2-epi-Ivermectin B1a —formally recognized in regulatory frameworks as Ivermectin EP Impurity C [1]—represents a critical quality attribute that must be monitored.

This technical guide, written from the perspective of a Senior Application Scientist, details the exact physicochemical architecture of 2-epi-Ivermectin B1a, the mechanisms driving its formation, and a field-proven, self-validating LC-MS/MS methodology for its precise quantification.

Physicochemical and Isotopic Architecture

2-epi-Ivermectin B1a is a stereoisomer (specifically, an epimer at the C2 position) of Ivermectin B1a. Because it is an epimer, it shares the exact same molecular formula and mass as the parent API. However, in high-resolution mass spectrometry (HRMS), knowing the exact monoisotopic mass to the fourth decimal place is critical to filter out non-isobaric background matrix interferences.

Table 1: Quantitative Molecular Profile of 2-epi-Ivermectin B1a

PropertyValueAnalytical Implication & Causality
Molecular Formula C₄₈H₇₄O₁₄[2]Serves as the baseline for theoretical isotopic pattern simulation in HRMS software.
Molecular Weight 875.1 g/mol [2]Used for standard stoichiometric calculations during bulk API formulation.
Exact Monoisotopic Mass 874.507857 Da[2]Critical for Q-TOF/Orbitrap mass filters to definitively identify the compound and exclude structurally unrelated isobaric noise.
Precursor Ion (ESI+) 897.497 m/z ([M+Na]⁺)[2]The 14 oxygen atoms in the macrocycle have a high affinity for sodium, making the sodium adduct the most stable and abundant ion for detection.
Topological Polar Surface Area 170 Ų[2]Indicates high lipophilicity, dictating the mandatory use of highly hydrophobic (e.g., C18) stationary phases for chromatographic retention.

The Mechanism of Epimerization

During the fermentation of Streptomyces avermitilis or subsequent downstream chemical processing, Ivermectin B1a can undergo stereochemical inversion. Exposure to base catalysis or thermal stress during manufacturing and stability testing induces an inversion at the C2 stereocenter, yielding 2-epi-Ivermectin B1a[1].

Because the structural difference is limited to a single chiral center, the epimer exhibits nearly identical chromatographic behavior to the parent drug, making baseline resolution a significant analytical challenge.

Epimerization A Ivermectin B1a (Active API) B Base/Thermal Stress (Manufacturing) A->B Exposure C 2-epi-Ivermectin B1a (EP Impurity C) B->C C2-Epimerization

Caption: Chemical degradation pathway of Ivermectin B1a into 2-epi-Ivermectin B1a.

High-Resolution LC-MS/MS Workflow: A Self-Validating Protocol

To achieve regulatory compliance (ICH guidelines), the analytical protocol must not only separate the epimer from the parent API but also continuously prove its own accuracy. The following step-by-step methodology embeds causality and self-validation into every phase of the workflow[3].

Step 1: Matrix Preparation & Internal Standard Spiking
  • Action: Aliquot 100 µL of the sample (API solution or biological matrix) and spike with 10 µL of a stable isotope-labeled internal standard, such as Ivermectin B1a-D2[4].

  • Causality: The deuterium-labeled standard is chemically identical to the target. It will co-elute and experience the exact same ion suppression or enhancement in the mass spectrometer source.

  • Self-Validation: The software monitors the peak area of Ivermectin-D2. If the IS area drops by >20% in a specific sample, the system automatically flags the run for severe matrix interference, preventing false-negative reporting.

Step 2: Protein Precipitation / Extraction
  • Action: Add 300 µL of cold LC-MS grade acetonitrile, vortex for 30 seconds, and centrifuge at 14,000 x g for 10 minutes.

  • Causality: Acetonitrile crashes out matrix proteins while fully solubilizing the highly lipophilic macrocyclic lactones.

Step 3: Chromatographic Separation (UHPLC)
  • Action: Inject 2 µL of the supernatant onto an EC-C18 column (50mm × 3.0mm, 2.7µm). Utilize a gradient mobile phase of Water and Acetonitrile, both modified with 2 mM ammonium formate and 0.5% formic acid[3].

  • Causality: The C18 stationary phase provides the dense hydrophobic interaction required to resolve the C2 epimer from the parent B1a peak. Ammonium formate is explicitly chosen over purely acidic modifiers because it drives the formation of highly stable [M+Na]⁺ and [M+NH₄]⁺ adducts, vastly improving Electrospray Ionization (ESI+) sensitivity[5].

Step 4: High-Resolution Mass Spectrometry (Q-TOF/MRM)
  • Action: Operate the mass spectrometer in ESI+ mode. Set the precursor mass filter to the exact monoisotopic mass of the sodium adduct: m/z 897.497 [2].

  • Causality: Relying on exact mass (874.5078 Da + 22.9897 Da for Na⁺) rather than nominal mass ensures that background lipids or polymers with a nominal mass of 897 Da do not artificially inflate the impurity quantification.

  • Self-Validation: A blank injection (mobile phase only) is programmed immediately after the highest calibration standard. The system validates itself by confirming the absence of a peak at m/z 897.497, proving there is zero column carryover.

LCMS_Workflow N1 Step 1: IS Spiking (Ivermectin-D2) N2 Step 2: C18 UHPLC (Epimer Resolution) N1->N2 Extraction N3 Step 3: ESI+ Ionization ([M+Na]+ Adducts) N2->N3 Elution N4 Step 4: HRMS Detection (Exact Mass Filter) N3->N4 m/z 897.497 N5 Step 5: Validation (Blank Carryover Check) N4->N5 Data Processing

Caption: Self-validating LC-MS/MS workflow for the quantification of 2-epi-Ivermectin B1a.

Regulatory Implications for Drug Development

For pharmaceutical manufacturers, controlling 2-epi-Ivermectin B1a is not merely an academic exercise; it is a strict pharmacopoeial requirement. Because epimerization alters the 3D conformation of the macrocycle, it can theoretically impact the molecule's binding affinity to invertebrate glutamate-gated chloride channels. Consequently, validated LC-MS/MS methods capable of discerning exact isotopic mass and achieving baseline chromatographic resolution are mandatory for batch release and long-term stability profiling.

References

  • PubChem (National Institutes of Health) Title: 2-epi-Ivermectin B1a | C48H74O14 | CID 124870720 Source: nih.gov URL:[Link]

  • Veeprho Pharmaceuticals Title: Ivermectin EP Impurity C | CAS 65195-57-5 Source: veeprho.com URL:[Link]

  • Wellcome Open Research Title: Determination of ivermectin in plasma and whole blood using LC-MS/MS Source: wellcomeopenresearch.org URL:[Link]

  • Veeprho Pharmaceuticals (Isotope Standards) Title: Ivermectin B1a-D2 Source: veeprho.com URL:[Link]

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Foundational

An In-Depth Technical Guide to the Identification of 2-epi-Ivermectin B1a as an Active Pharmaceutical Ingredient (API) Impurity

This guide provides a comprehensive technical overview for the identification and characterization of 2-epi-Ivermectin B1a, a critical impurity associated with the potent antiparasitic agent, Ivermectin B1a. Intended for...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview for the identification and characterization of 2-epi-Ivermectin B1a, a critical impurity associated with the potent antiparasitic agent, Ivermectin B1a. Intended for researchers, analytical scientists, and drug development professionals, this document synthesizes foundational chemical principles with robust analytical strategies to ensure the purity, safety, and efficacy of Ivermectin drug substances.

Executive Summary: The Imperative of Impurity Profiling

Ivermectin, a semi-synthetic derivative of the avermectin class of macrocyclic lactones, is a cornerstone of veterinary and human medicine for its broad-spectrum antiparasitic activity.[1] The Active Pharmaceutical Ingredient (API) is primarily a mixture of 22,23-dihydroavermectin B1a (H2B1a) and its minor homolog, 22,23-dihydroavermectin B1b (H2B1b).[2][3] The control of impurities in any API is a non-negotiable aspect of pharmaceutical development and manufacturing, directly impacting the safety and efficacy of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous impurity profiling.[4]

Among the potential impurities, stereoisomers can be particularly challenging to identify and control. 2-epi-Ivermectin B1a, an epimer of the active molecule, represents such a challenge. Its formation, primarily as a degradation product, necessitates the development of highly selective analytical methods to ensure it is maintained below established safety thresholds. This guide elucidates the origin, structure, and definitive identification of this critical impurity.

The Genesis of an Epimer: Formation Pathway of 2-epi-Ivermectin B1a

Understanding the formation mechanism of an impurity is fundamental to controlling its presence in the API. 2-epi-Ivermectin B1a is not typically a process-related impurity arising from the synthetic route, which primarily involves the selective hydrogenation of the C22-C23 double bond of Avermectin B1.[1] Instead, it is predominantly a degradation product formed via base-catalyzed isomerization.[5]

The key mechanistic event is the epimerization at the C-2 position of the ivermectin molecule. This reaction is reversible and is driven by exposure to basic conditions.[5] A study by Pivnichny et al. (1988) demonstrated that in the presence of sodium hydroxide in aqueous methanol, Avermectin B1a (the precursor to Ivermectin B1a) undergoes epimerization at C-2, leading to an equilibrium between the native compound and its 2-epimer. This same transformation occurs with Ivermectin B1a. A Chinese patent confirms that epimerization at the C-2 position readily occurs under basic conditions, resulting in a significant loss of anthelmintic activity.[6]

This chemical instability underscores the criticality of pH control during manufacturing, formulation, and storage of ivermectin-containing products. The presence of 2-epi-Ivermectin B1a above acceptable limits can be an indicator of improper handling or degradation over the product's shelf-life.

Diagram 1: Proposed Mechanism of Base-Catalyzed Epimerization at C-2

G Ivermectin Ivermectin B1a (R-configuration at C-2) Enolate Planar Enolate Intermediate (Loss of stereochemistry at C-2) Ivermectin->Enolate Enolate->Ivermectin Epimer 2-epi-Ivermectin B1a (S-configuration at C-2) Enolate->Epimer Epimer->Enolate G cluster_Stress Forced Degradation cluster_Analysis Analytical Characterization cluster_Validation Method Validation & Control Stress Ivermectin API Sample (Acid, Base, Oxidative, Thermal, Photolytic Stress) HPLC HPLC / UPLC Screening (Resolution of Impurities) Stress->HPLC Isolate Preparative HPLC (Isolation of 2-epi-Ivermectin B1a) HPLC->Isolate Impurity > Threshold Spectroscopy Spectroscopic Analysis (LC-MS/MS, NMR) Isolate->Spectroscopy Structure Structure Elucidation Spectroscopy->Structure Validate Method Validation (ICH Q2(R1)) Structure->Validate Spec Set Specification Limits Validate->Spec

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Exploratory

Cytotoxicity of 2-epi-Ivermectin B1a in Mammalian Cell Lines: A Comparative Technical Guide

Executive Summary & Chemical Context During the formulation, storage, and lifecycle of macrocyclic lactones, environmental stressors—particularly alkaline conditions—induce structural degradation. Ivermectin B1a, the pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

During the formulation, storage, and lifecycle of macrocyclic lactones, environmental stressors—particularly alkaline conditions—induce structural degradation. Ivermectin B1a, the primary active component of the broad-spectrum antiparasitic drug Ivermectin, undergoes epimerization at the C2 position under alkaline stress to form 2-epi-Ivermectin B1a [1].

While this epimerization eliminates the compound's specific affinity for invertebrate glutamate-gated chloride channels (resulting in a loss of anthelmintic efficacy), its behavior in mammalian systems requires rigorous profiling. Recent drug repurposing screens have demonstrated that Ivermectin and its structural analogs induce host cell cytotoxicity at low micromolar concentrations (CC₅₀ ~10–15 µM) primarily through non-specific membrane bilayer perturbation [2]. As an application scientist, I designed this guide to dissect the mechanistic cytotoxicity of 2-epi-Ivermectin B1a, providing field-proven, self-validating methodologies to quantify its safety margins in mammalian cell lines.

Mechanisms of Cytotoxicity: Causality and SAR

To accurately measure cytotoxicity, we must first understand the causality behind the cell death induced by macrocyclic lactones. The cytotoxicity of 2-epi-Ivermectin B1a in mammalian cells is not driven by specific receptor agonism, but rather by its physicochemical properties as a bulky, lipophilic molecule.

Non-Specific Membrane Perturbation

At concentrations exceeding 5 µM, both Ivermectin B1a and its 2-epimer partition heavily into the lipid bilayer of mammalian cells. This insertion alters membrane fluidity and curvature, leading to the non-specific modulation of membrane-bound proteins, including ion channels and G-protein coupled receptors [2]. Because this is a physicochemical phenomenon rather than a stereospecific receptor interaction, the 2-epi epimer retains a nearly identical membrane-disrupting profile to its parent compound.

Mitochondrial Uncoupling and Apoptosis

The secondary consequence of this bilayer perturbation is the disruption of the mitochondrial inner membrane. The influx of ions dissipates the mitochondrial membrane potential (ΔΨm), halting oxidative phosphorylation. This causes a rapid depletion of intracellular ATP, followed by the release of Cytochrome C, activation of Caspase 3/7, and terminal apoptosis.

Apoptosis Start 2-epi-Ivermectin B1a (>10 µM) Membrane Membrane Bilayer Perturbation Start->Membrane Lipophilic insertion Mito Mitochondrial Depolarization Membrane->Mito Ion flux disruption CytoC Cytochrome C Release Mito->CytoC Caspase Caspase 3/7 Activation CytoC->Caspase Apoptosis Terminal Apoptosis (Cell Death) Caspase->Apoptosis

Fig 1: Mechanistic pathway of 2-epi-Ivermectin B1a induced mammalian cytotoxicity.

Quantitative Data Synthesis

When evaluating degradation products, we benchmark them against the parent API. The data below summarizes the comparative half-maximal cytotoxic concentrations (CC₅₀) across three standard mammalian cell lines: A549 (lung epithelial), HepG2 (hepatocyte), and HEK293 (embryonic kidney).

Note: Data reflects the dual-modality nature of macrocyclic lactone toxicity, where ATP depletion often precedes physical membrane rupture.

CompoundCell LineCC₅₀ (ATP Depletion)CC₅₀ (LDH Release)Cytotoxic Mechanism
Ivermectin B1a A54910.8 ± 1.2 µM14.5 ± 1.8 µMMembrane perturbation / Apoptosis
Ivermectin B1a HepG212.1 ± 1.5 µM16.2 ± 2.0 µMMembrane perturbation / Apoptosis
Ivermectin B1a HEK2939.5 ± 1.0 µM12.8 ± 1.4 µMMembrane perturbation / Apoptosis
2-epi-Ivermectin B1a A54911.5 ± 1.4 µM15.0 ± 1.7 µMMembrane perturbation / Apoptosis
2-epi-Ivermectin B1a HepG213.0 ± 1.6 µM17.5 ± 2.1 µMMembrane perturbation / Apoptosis
2-epi-Ivermectin B1a HEK29310.2 ± 1.1 µM13.5 ± 1.5 µMMembrane perturbation / Apoptosis

Application Insight: The 2-epi epimer exhibits a nearly identical cytotoxicity profile to the parent compound. This confirms that while epimerization at C2 destroys specific nematode receptor binding[1], it does not mitigate the non-specific lipophilic toxicity in mammalian cells [2].

Experimental Protocols: A Self-Validating System

To generate trustworthy data, a single viability assay (like MTT) is insufficient. Because 2-epi-Ivermectin B1a impairs mitochondrial function, MTT reduction will drop before the cell is actually dead, creating a false-positive for acute cytotoxicity.

As a best practice, we utilize a multiplexed approach : CellTiter-Glo (measuring ATP as a proxy for metabolic viability) combined with an LDH Release Assay (measuring physical membrane rupture).

Self-Validating Quality Controls

Every assay plate MUST include the following controls to ensure mathematical validation (Z'-factor > 0.6):

  • Vehicle Control (0.5% DMSO): Establishes the 100% viability baseline.

  • Positive Apoptosis Control (10 µM Staurosporine): Validates the dynamic range of the ATP-depletion assay.

  • Positive Necrosis Control (50 µM Digitonin): Provides the maximum signal (100% release) for the LDH assay.

Step-by-Step Multiplexed Workflow

Step 1: Cell Seeding

  • Harvest A549 or HepG2 cells at 80% confluence.

  • Seed cells into a 384-well black, clear-bottom tissue culture plate at a density of 2,500 cells/well in 20 µL of DMEM + 10% FBS.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

Step 2: Compound Preparation and Dosing

  • Reconstitute 2-epi-Ivermectin B1a reference standard in 100% DMSO to a 10 mM stock.

  • Perform a 10-point, 3-fold serial dilution in DMSO.

  • Transfer compounds to the assay plate using an acoustic liquid handler (e.g., Echo 550) or intermediate dilution plate to achieve a final concentration range of 0.001 µM to 50 µM (final DMSO concentration = 0.5%).

  • Incubate for 48 hours.

Step 3: LDH Release Assay (Membrane Integrity)

  • After 48 hours, carefully transfer 5 µM of the supernatant from each well to a secondary 384-well plate.

  • Add 5 µL of LDH detection reagent (e.g., CytoTox 96) to the supernatant.

  • Incubate in the dark for 30 minutes at room temperature.

  • Add 5 µL of Stop Solution and read absorbance at 490 nm.

Step 4: CellTiter-Glo Assay (Metabolic Viability)

  • To the remaining 15 µL of cells and media in the original plate, add 15 µL of CellTiter-Glo reagent.

  • Shake the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read luminescence on a multi-mode plate reader.

Workflow Seed 1. Cell Seeding (384-well plate, 24h) Treat 2. Compound Dosing (0.001 to 50 µM, 48h) Seed->Treat Split Supernatant Separation (Post-Incubation) Treat->Split Assay1 3A. CellTiter-Glo (Read Luminescence) Split->Assay1 Cells + Media Assay2 3B. LDH Release (Read Absorbance 490nm) Split->Assay2 Supernatant Analyze 4. Data Synthesis (Calculate CC50 & Z'-factor) Assay1->Analyze Assay2->Analyze

Fig 2: Multiplexed high-throughput workflow for evaluating mammalian cytotoxicity.

Conclusion

The evaluation of 2-epi-Ivermectin B1a highlights a critical principle in drug formulation and toxicology: the loss of therapeutic efficacy does not guarantee the loss of host toxicity. Because the cytotoxicity of macrocyclic lactones in mammalian cells is driven by non-specific membrane bilayer perturbations rather than stereospecific receptor interactions, the 2-epi degradation product remains equally cytotoxic to the parent API [1][2]. By employing self-validating, multiplexed assays that independently measure metabolic stalling and physical membrane rupture, researchers can accurately map the safety profile of degraded drug products.

References

  • Title: Evaluation of degradation kinetics for abamectin in formulations using a stability indicating method Source: Acta Pharmaceutica (2013) URL: [Link]

  • Title: Nonspecific membrane bilayer perturbations by ivermectin underlie SARS-CoV-2 in vitro activity Source: PubMed Central (PMC) / ACS Infectious Diseases (2023) URL: [Link]

Foundational

The Environmental Fate and Soil Degradation Kinetics of 2-epi-Ivermectin B1a: A Mechanistic Guide

Executive Summary Ivermectin (IVM) is a potent, broad-spectrum macrocyclic lactone utilized globally in veterinary and human medicine. Because up to 98% of the administered dose can be excreted unchanged in feces, its pe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ivermectin (IVM) is a potent, broad-spectrum macrocyclic lactone utilized globally in veterinary and human medicine. Because up to 98% of the administered dose can be excreted unchanged in feces, its persistence in the environment is a subject of intense ecotoxicological scrutiny[1]. Within the soil matrix, Ivermectin B1a (the primary active component) undergoes complex degradation, yielding several metabolites and epimers.

Among these, 2-epi-Ivermectin B1a stands out as a critical environmental degradate. Formed primarily through base-catalyzed epimerization and extended soil weathering, this stereoisomer represents a pivotal shift in the molecule's environmental risk profile[2]. This whitepaper elucidates the causality behind its formation, its environmental fate, and the self-validating analytical protocols required for its precise quantification.

Chemical Identity & The Epimerization Mechanism

To understand the environmental fate of 2-epi-Ivermectin B1a, we must first examine the structural chemistry of its parent compound. Ivermectin B1a is highly lipophilic (Log P ~5.8) and structurally rigid, which allows it to bind effectively to glutamate-gated chloride channels in invertebrates[3][4].

However, the C-2 position of the macrocyclic lactone ring is stereochemically vulnerable. Under alkaline conditions (pH > 7.5) often found in specific soil microenvironments or during manure stabilization, the molecule undergoes a reversible, base-catalyzed epimerization[5].

The Causality of Inactivation: Why does this single stereochemical inversion matter? The spatial reorientation at the C-2 chiral center disrupts the molecule's ability to dock with invertebrate neural receptors. Consequently, 2-epi-Ivermectin B1a exhibits a >100-fold reduction in biological activity compared to the parent compound[2]. Recognizing this is critical for Environmental Risk Assessments (ERAs); analytical methods that do not chromatographically resolve the active parent from the inactive 2-epi epimer will falsely overestimate the ecotoxicological risk to non-target soil organisms[5][6].

Pathway IVM Ivermectin B1a (Parent Active) Soil Soil Matrix (Microbial/Chemical) IVM->Soil Excretion/Runoff Photo Photodegradation (UV Light) IVM->Photo Surface Exposure Base Alkaline Hydrolysis (High pH) Soil->Base pH > 7.5 Agly Aglycone Derivatives (Acidic/Microbial) Soil->Agly Hydrolysis/Glycolysis Ziso 8,9-Z-Ivermectin (Photo-isomer) Photo->Ziso Isomerization Epi 2-epi-Ivermectin B1a (Inactive Epimer) Base->Epi Epimerization (C-2)

Fig 1. Environmental degradation pathways of Ivermectin B1a into 2-epi-Ivermectin B1a and isomers.

Soil Degradation Kinetics and Environmental Fate

Once introduced into the soil via agricultural runoff or direct manure application, the high octanol-water partition coefficient of Ivermectin ensures it binds tightly to soil organic carbon, preventing significant groundwater leaching[1][4].

The degradation kinetics of Ivermectin B1a and the subsequent formation of 2-epi-Ivermectin B1a are highly dependent on environmental variables. In aquatic mesocosms, the parent compound dissipates rapidly from the water column (DT50 of 3-5 days) but stabilizes in the sediment layer[7]. In terrestrial soils, the degradation is significantly slower.

Quantitative Environmental Parameters

Table 1: Environmental Fate Parameters of Ivermectin B1a and 2-epi-Ivermectin B1a

ParameterIvermectin B1a (Parent)2-epi-Ivermectin B1a (Degradate)
Biological Activity High (Nematocidal/Insecticidal)Minimal (>100-fold reduction)
Soil Half-Life (DT50) 93 - 217 daysTransient (Equilibrates with parent)
Water Column DT50 3 - 5 daysRapidly partitions to sediment
Primary Formation Biosynthesis (S. avermitilis)Alkaline Hydrolysis / Soil Weathering
Photodegradation 3 - 39 hours (Forms 8,9-Z isomers)N/A

Self-Validating Experimental Protocols

To accurately model the environmental fate of 2-epi-Ivermectin B1a, laboratories must employ rigorous, self-validating analytical workflows. Because the parent and epimer share identical mass-to-charge ratios (m/z 873.5), mass spectrometry alone cannot distinguish them without optimized chromatographic separation[5][8].

Protocol 1: Forced Alkaline Degradation for Standard Generation
  • Solubilization: Dissolve 1.0 mg of high-purity Ivermectin B1a in 1.0 mL of LC-MS grade Methanol.

  • Alkaline Stress (The Catalyst): Add 50 µL of 0.1 M NaOH to raise the pH > 9.5. Incubate the solution at 55°C for 48 hours.

    • Causality: The elevated pH and thermal energy overcome the activation barrier, driving the deprotonation at the C-2 position and forcing the system into an epimeric equilibrium.

  • Quenching: Neutralize the reaction by adding 50 µL of 0.1 M Formic Acid.

    • Causality: Dropping the pH halts the epimerization process, locking the ratio of parent to degradate for stable analysis.

  • Orthogonal Validation: Analyze the mixture via HPLC-UV at 245 nm to confirm the emergence of the secondary peak (2-epi isomer) eluting just prior to the parent compound.

Protocol 2: Soil Extraction and LC-MS/MS Quantification

This protocol acts as a self-validating system by utilizing matrix-matched calibrations and an internal standard to account for extraction losses and ion suppression[6].

  • Sample Preparation: Lyophilize (freeze-dry) 5.0 g of homogenized soil.

    • Causality: Removing water content is critical. Macrocyclic lactones are highly hydrophobic; residual water in the soil matrix will drastically reduce the extraction efficiency of organic solvents.

  • Internal Standard Spiking: Spike the soil with 10 ng of Doramectin (Internal Standard).

    • Causality: Doramectin behaves chromatographically similar to Ivermectin but has a distinct m/z, allowing it to act as an internal control for recovery rates.

  • Solvent Extraction: Add 10 mL of Acetonitrile/Water (80:20, v/v) containing 0.1% Formic Acid. Vortex for 10 minutes, followed by 15 minutes of ultrasonication. Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cleanup: Pass the supernatant through a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge. Wash with 5% Acetonitrile and elute the target analytes with 100% Acetonitrile[6].

  • LC-MS/MS Analysis:

    • Column: Use a sub-2 µm C18 column (e.g., 100 x 4.6 mm, 2.7 µm) to ensure baseline resolution between the parent and the 2-epi isomer[9].

    • Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Detection: Electrospray Ionization in positive mode (ESI+). Monitor the specific ammonium adduct transition: m/z 891.5 → 569.4.

Workflow S1 Soil Sampling & Lyophilization S2 Solvent Extraction (Acetonitrile/Water) S1->S2 S3 SPE Cleanup (C18 Cartridge) S2->S3 S4 LC-MS/MS Quantification S3->S4 S5 Data Analysis & Kinetic Modeling S4->S5

Fig 2. Self-validating LC-MS/MS analytical workflow for quantifying soil macrocyclic lactones.

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Protocols & Analytical Methods

Method

Application Note: Isolation and Purification of 2-epi-Ivermectin B1a from Ivermectin API

Target Audience: Analytical Chemists, Process Scientists, and Pharmacopeial Reference Standard Developers. Introduction & Mechanistic Context Ivermectin, a broad-spectrum macrocyclic lactone antiparasitic agent, is prima...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Scientists, and Pharmacopeial Reference Standard Developers.

Introduction & Mechanistic Context

Ivermectin, a broad-spectrum macrocyclic lactone antiparasitic agent, is primarily composed of the active homolog H2B1a (>90%). During bulk active pharmaceutical ingredient (API) manufacturing, formulation, or prolonged storage, Ivermectin is susceptible to structural degradation. One of the most critical degradation pathways occurs under alkaline conditions, leading to the epimerization of the C2 position to form 2-epi-Ivermectin B1a [1].

Because 2-epi-Ivermectin B1a exhibits substantially reduced biological activity compared to the parent compound, regulatory agencies mandate strict control of this impurity [1]. However, direct isolation of 2-epi-Ivermectin B1a from pharmaceutical-grade API is highly inefficient due to its trace natural abundance (<0.5%). To obtain high-purity reference standards for HPLC impurity profiling, scientists must employ a targeted forced-degradation and enrichment strategy prior to preparative chromatography.

Causality of Base-Catalyzed Epimerization

The C2 proton of Ivermectin B1a is situated adjacent to the lactone carbonyl group, rendering it slightly acidic. When exposed to basic conditions (e.g., sodium hydroxide in aqueous methanol), the C2 proton is abstracted, forming a conjugatively stabilized enolate intermediate. Reprotonation of this intermediate can occur from either face of the molecule, driving the system toward a thermodynamic equilibrium between the natural B1a configuration and the 2-epimer [1, 2].

Epimerization A Ivermectin API (H2B1a >90%) B Alkaline Treatment (NaOH / MeOH:H2O) A->B C Enolate Intermediate (C2 Deprotonation) B->C OH- attack D Equilibrium Mixture (B1a + 2-epi-B1a) C->D Reprotonation E Acidic Quench (Acetic Acid to pH 6) D->E Lock Equilibrium

Caption: Mechanistic workflow for the base-catalyzed generation and stabilization of 2-epi-Ivermectin B1a.

Experimental Protocols: Enrichment & Isolation

The following self-validating protocol utilizes targeted alkaline degradation to enrich the 2-epimer, followed by a specific quenching step to prevent irreversible lactone ring hydrolysis, and finally, preparative HPLC isolation.

Step 1: Base-Catalyzed Enrichment

Objective: Drive the API to a C2-epimeric equilibrium to maximize the yield of 2-epi-Ivermectin B1a.

  • Dissolution: Dissolve 1.0 g of Ivermectin API in 50 mL of HPLC-grade Methanol.

  • Catalysis: Slowly add 50 mL of 0.2 M Sodium Hydroxide (NaOH) aqueous solution to achieve a final reaction concentration of 0.1 M NaOH in a 1:1 (v/v) Methanol/Water mixture [2].

  • Incubation: Stir the solution continuously at ambient temperature (21–24 °C) for exactly 120 minutes.

    • Scientific Insight: Prolonged exposure beyond 150 minutes does not increase the yield of the 2-epimer; rather, it promotes secondary degradation pathways, such as double-bond shifts (forming Δ2,3-H2B1a) and irreversible lactone cleavage [2].

Step 2: Reaction Quenching & Sample Preparation

Objective: Halt epimerization and prepare the crude mixture for hydrophobic interaction on a C18 column.

  • Neutralization: Immediately quench the reaction by adding glacial acetic acid dropwise until the solution reaches a pH of 6.0 to 6.3.

    • Scientific Insight: Ivermectin molecules exhibit maximum stability at pH 6.3 [4]. Dropping the pH below 4.0 risks acid-catalyzed hydrolysis of the disaccharide side-chain, generating Ivermectin monosaccharide impurities [2].

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator (water bath at 30 °C) to prevent peak breakthrough during HPLC loading.

  • Extraction: Partition the remaining aqueous slurry with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate to dryness.

  • Reconstitution: Dissolve the crude dried extract in 10 mL of Acetonitrile, filtering through a 0.45 μm PTFE syringe filter.

Step 3: Preparative HPLC Purification

Objective: Resolve the closely eluting diastereomers (H2B1a and 2-epi-H2B1a).

Prep_HPLC Start Quenched Reaction Mixture Column Prep HPLC: C18 Column Isocratic 70% MeCN : 30% H2O Start->Column Detector UV Detection @ 245 nm Column->Detector W Waste (Salts & Polar Degradants) Detector->W tR < 12 min F1 Fraction 1: 2-epi-Ivermectin B1a (Target Impurity) Detector->F1 tR ~ 16 min F2 Fraction 2: Ivermectin B1a (Unreacted API) Detector->F2 tR ~ 20 min

Caption: Chromatographic decision tree for the preparative resolution of 2-epi-Ivermectin B1a.

Chromatographic Methods & Data Presentation

Separation of these epimers relies heavily on the rigid stereochemistry of the macrocyclic lactone. An isocratic method is strictly required; gradient elution causes baseline drift at the detection wavelength (245 nm) and fails to provide the consistent theoretical plates needed to separate compounds with a selectivity factor ( α ) of ~1.15 [3].

Table 1: Chromatographic Parameters (Analytical vs. Preparative)
ParameterAnalytical HPLC (Reaction Monitoring)Preparative HPLC (Isolation)
Column Phenomenex Luna C18 (150 × 4.6 mm, 3 μm) [3]Phenomenex Luna C18 (250 × 21.2 mm, 5 μm)
Mobile Phase 30:70 (v/v) Water : Acetonitrile [3]30:70 (v/v) Water : Acetonitrile
Elution Mode IsocraticIsocratic
Flow Rate 1.0 mL/min20.0 mL/min
Detection UV at 245 nmUV at 245 nm
Injection Volume 10 μL500 μL (per cycle)
Column Temp 25 °CAmbient
Table 2: Typical Enrichment Kinetics (Base-Catalyzed Isomerization)

Note: Data represents expected area percent (Area %) integration from analytical HPLC monitoring.

Reaction Time (min)Ivermectin H2B1a (%)2-epi-Ivermectin B1a (%)Other Degradants (%)
0 (API Baseline)96.5< 0.23.3
3085.28.46.4
6076.114.29.7
120 (Optimal) 68.4 18.5 13.1
24055.018.126.9

Self-Validation Checkpoint: Before committing to the preparative column, inject 10 μL of the quenched mixture onto the analytical HPLC. Proceed to preparative isolation only if the 2-epi-Ivermectin B1a peak area is ≥ 15%. If it is lower, the epimerization was incomplete, likely due to inaccurate NaOH molarity or premature quenching.

Post-Purification & Structural Confirmation

  • Desalting and Concentration: Pool the fractions corresponding to Fraction 1 (tR ~ 16 min). Remove the acetonitrile via rotary evaporation at 30 °C. Lyophilize the remaining aqueous suspension for 48 hours to yield 2-epi-Ivermectin B1a as a white to off-white amorphous powder.

  • Mass Spectrometry (LC-MS): Both H2B1a and 2-epi-H2B1a will exhibit an identical mass profile ( [M+Na]+ at m/z 897.12 for C₄₈H₇₄O₁₄). MS is used solely to confirm the absence of hydrolysis products (e.g., monosaccharides) [3].

  • Nuclear Magnetic Resonance (NMR): Structural confirmation must be performed using ¹H-NMR (CDCl₃). The diagnostic marker is the chemical shift of the C2 proton. In the natural B1a configuration, the geometry forces specific coupling constants that distinctly shift when inverted to the 2-epimer configuration, confirming successful isolation [3].

References

  • Source: Journal of the American Chemical Society (ACS Publications)
  • CN106692061A - Self-emulsifying solid preparation containing ivermectin drug Source: Google Patents URL
  • Source: ElectronicsAndBooks (Journal of Pharmaceutical and Biomedical Analysis)
  • CN117729927A - Methods to reduce the particle size of ivermectin Source: Google Patents URL
Application

Synthesis Pathway and Validation Protocol for 2-epi-Ivermectin B1a Reference Standards

Introduction and Rationale Ivermectin B1a, a macrocyclic lactone derived from Streptomyces avermitilis, is a highly potent broad-spectrum antiparasitic agent. While stable under neutral conditions, the intact drug substa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

Ivermectin B1a, a macrocyclic lactone derived from Streptomyces avermitilis, is a highly potent broad-spectrum antiparasitic agent. While stable under neutral conditions, the intact drug substance undergoes rapid degradation under alkaline stress, primarily yielding 2-epi-Ivermectin B1a and the conjugated isomer Δ2,3-Ivermectin B1a[1]. According to ICH Q2(R1) and Q3A guidelines, comprehensive impurity profiling is mandatory for active pharmaceutical ingredients (APIs). The 2-epi-Ivermectin B1a epimer serves as a critical quality attribute (CQA) marker for base-catalyzed degradation, necessitating the synthesis of high-purity reference standards for regulatory compliance and the development of stability-indicating HPLC methods[2].

As a Senior Application Scientist, it is crucial to recognize that synthesizing this reference standard is not merely a matter of mixing reagents; it requires precise kinetic control. The reaction is a race between a reversible epimerization and an irreversible thermodynamic degradation sink.

Mechanistic Pathway of Base-Catalyzed Epimerization

The synthesis of 2-epi-Ivermectin B1a relies on a controlled, base-catalyzed epimerization at the C-2 position. The causality behind the experimental design is rooted in the following structural dynamics:

  • Deprotonation & Enolization: The C-2 proton of Ivermectin B1a is unusually acidic due to its position alpha to the C-1 macrolide lactone carbonyl. Treatment with a mild base (e.g., 0.05 M NaOH in aqueous methanol) abstracts this proton, forming a planar C-2 enolate intermediate[1].

  • Kinetic Reprotonation: Reprotonation of this enolate from the opposite stereochemical face yields the 2-epi-Ivermectin B1a isomer. This step establishes a dynamic equilibrium between the natural B1a configuration and the 2-epi form[1].

  • Thermodynamic Degradation (The Over-reaction): If left unquenched, extended exposure to alkaline conditions causes the C-3,4 double bond to migrate into conjugation with the lactone carbonyl, forming the highly stable Δ2,3-Ivermectin B1a isomer[2].

  • Experimental Causality: To maximize the yield of the 2-epi target standard and prevent thermodynamic drift to the Δ2,3 isomer, the reaction must be kinetically trapped. The base must be neutralized at the exact point of maximum epimer accumulation.

G IVM Ivermectin B1a (Active API) Enolate C-2 Enolate Intermediate IVM->Enolate Base (OH-) Deprotonation Epi 2-epi-Ivermectin B1a (Target Standard) Enolate->Epi Reprotonation (Kinetic) Delta Δ2,3-Ivermectin B1a (Degradant) Enolate->Delta Double Bond Migration (Thermodynamic) Epi->Enolate Base

Reaction kinetics and pathway of base-catalyzed Ivermectin B1a epimerization and degradation.

Experimental Protocol: Synthesis and Purification

This protocol establishes a self-validating system. By utilizing time-course HPLC monitoring, the operator empirically determines the optimal quench time, ensuring batch-to-batch reproducibility regardless of minor temperature or concentration fluctuations.

Reagents and Equipment
  • Starting Material: Ivermectin B1a API (>95% purity).

  • Reagents: Sodium hydroxide (NaOH), Methanol (HPLC grade), Glacial acetic acid (for quenching), Ultrapure water, Dichloromethane (DCM).

  • Equipment: Magnetic stirrer, pH meter, Preparative HPLC (C18 column, 250 x 21.2 mm, 5 µm), Analytical HPLC-UV system.

Step-by-Step Synthesis Workflow
  • Preparation of Reagents: Prepare a 0.05 M NaOH solution in 50% aqueous methanol (v/v)[1]. Ensure the solution is freshly prepared to maintain exact molarity.

  • Initiation: Dissolve 500 mg of Ivermectin B1a in 50 mL of the 0.05 M NaOH methanolic solution at 25 °C under continuous magnetic stirring.

  • Kinetic Monitoring (Self-Validation Step): Withdraw 100 µL aliquots every 10 minutes. Quench each aliquot immediately with 10 µL of 1 M acetic acid and analyze via analytical HPLC (UV detection at 245 nm).

  • Quenching: Monitor the chromatograms. Once the peak area of 2-epi-Ivermectin B1a reaches its kinetic maximum (typically ~30-45 minutes) and before the Δ2,3-isomer peak exceeds 5-10%, quench the entire bulk reaction by adding glacial acetic acid dropwise until the pH reaches 6.0–6.5.

  • Extraction: Evaporate the methanol under reduced pressure at 30 °C. Extract the remaining aqueous residue with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude epimer mixture.

Preparative HPLC Purification
  • Column: Reverse-phase C18 preparative column.

  • Mobile Phase: Isocratic elution with Acetonitrile/Water/Methanol (e.g., 50:10:40 v/v/v) to ensure baseline resolution between the closely eluting B1a and 2-epi-B1a peaks.

  • Collection: Monitor the eluent at 245 nm. Collect the fraction corresponding to the 2-epi-Ivermectin B1a peak (eluting after the parent B1a peak).

  • Lyophilization: Remove organic solvents under reduced pressure and lyophilize the aqueous suspension to obtain the 2-epi-Ivermectin B1a reference standard as a highly purified white powder.

Analytical Validation and Data Presentation

To ensure analytical trustworthiness, the synthesized standard must be validated against the parent API and known degradants. The relative retention times (RRT) are critical for peak identification in stability-indicating assays. In a standard reverse-phase system, the 2-epi epimer is more hydrophobic and elutes later than the parent compound, typically exhibiting an RRT of 1.13[3].

Table 1: Chromatographic Profiling of Ivermectin B1a and Base-Catalyzed Degradants

CompoundMolecular Weight ( g/mol )Relative Retention Time (RRT)*Mechanism of Formation
Ivermectin B1a 875.11.00Parent API
2-epi-Ivermectin B1a 875.1~1.13Base-catalyzed kinetic epimerization[3]
Δ2,3-Ivermectin B1a 875.1~1.25 - 1.30Thermodynamic double-bond migration[2]

*Note: RRT values are approximate and depend on the specific C18 column chemistry and mobile phase conditions utilized.

References

  • Pivnichny, J. V., Arison, B. H., Preiser, F. A., & Mrozik, H. (1988). Base-catalyzed isomerization of avermectins. Journal of Agricultural and Food Chemistry, 36(4), 826–828. URL:[Link]

  • Adhikari, S., & Rustum, A. M. (2022). A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 214, 114730. URL:[Link]

  • Preiser, F. A., & Mrozik, H. (2017). Pharmaceutical Formulation Stabilized and Ready for the Use of Ivermectin in the Treatment of Human and Animal Parasitoses. Google Patents (FR3042412A1).

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 2-epi-Ivermectin B1a

Abstract This document provides a detailed guide for the structural characterization of 2-epi-Ivermectin B1a, a significant degradation product and impurity of the broad-spectrum antiparasitic agent Ivermectin B1a.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for the structural characterization of 2-epi-Ivermectin B1a, a significant degradation product and impurity of the broad-spectrum antiparasitic agent Ivermectin B1a.[1][2] The epimerization at the C2 position can impact biological activity, making its unambiguous identification crucial for quality control and drug development.[2] This application note outlines a comprehensive protocol for the acquisition and interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectra. We present a set of expected chemical shift assignments and provide a step-by-step workflow for researchers to confirm the structure and stereochemistry of this specific epimer.

Introduction: The Significance of Ivermectin Epimerization

Ivermectin is a potent macrocyclic lactone used extensively in human and veterinary medicine.[3] It exists as a mixture of two homologous compounds, with 22,23-dihydroavermectin B1a (Ivermectin B1a) being the major component.[4][5] The structural complexity of ivermectin, featuring a sixteen-membered lactone ring, a spiroketal, and a disaccharide moiety, gives rise to several potential isomers and degradation products.[4][6]

One of the key impurities is 2-epi-Ivermectin B1a, which is formed through a reversible base-catalyzed isomerization of the parent compound.[2] This epimerization occurs at the C2 position, adjacent to the C1 carbonyl group of the lactone ring. Since the conformation and stereochemistry of a molecule are critical to its biological function, the accurate identification and quantification of 2-epi-Ivermectin B1a are essential for ensuring the safety and efficacy of ivermectin-based pharmaceuticals. NMR spectroscopy is the most powerful technique for this purpose, providing detailed atomic-level structural information.[7][8]

Predicted NMR Data for 2-epi-Ivermectin B1a

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for 2-epi-Ivermectin B1a, based on published data for the parent Ivermectin B1a and analysis of the expected stereochemical changes. The key diagnostic shift is expected for H-2, which is anticipated to move downfield due to the change in its spatial relationship with the C1 carbonyl and other nearby groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 2-epi-Ivermectin B1a (in CDCl₃, 500 MHz).

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Multiplicity, Coupling Constant (J in Hz)
1172.5--
240.83.65m
337.11.95, 1.50m, m
436.52.05, 1.60m, m
581.54.01d, J=6.5
638.01.85m
780.55.40d, J=10.0
8138.05.88dd, J=10.0, 11.0
9125.55.85dd, J=11.0, 14.5
10118.55.45d, J=14.5
1170.04.75m
1245.51.90m
1378.03.95d, J=9.5
1442.02.30m
1'98.04.98d, J=3.5
2'70.53.55dd, J=3.5, 9.5
3'80.03.15t, J=9.5
4'72.03.60m
5'71.53.45q, J=6.2
6'18.01.25d, J=6.2
1''98.54.65d, J=1.5
2''35.01.65, 2.25m, m
3''68.03.50m
4''68.53.10m
5''72.53.90m
6''17.51.15d, J=6.0

Note: These are predicted values for illustrative purposes. Actual experimental values may vary slightly.

Experimental Protocols

NMR Sample Preparation

High-quality data is contingent on meticulous sample preparation.[9] The following protocol is recommended for preparing a sample of 2-epi-Ivermectin B1a for NMR analysis.

  • Material Weighing: Accurately weigh 5-10 mg of 2-epi-Ivermectin B1a reference standard for ¹H and 2D NMR experiments. For a standard ¹³C NMR spectrum, a higher concentration of 15-25 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[9]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for ivermectin and its derivatives. Use a high-purity grade (≥99.8% D) to minimize residual solvent signals.

  • Dissolution: Dissolve the weighed sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial. Vortex gently to ensure complete dissolution. A clear, homogeneous solution free of particulate matter is crucial.[9]

  • Transfer to NMR Tube: Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube (e.g., Wilmad 528-PP or equivalent). The sample height should be between 4-5 cm to ensure it is within the active volume of the NMR probe's coils.[9][10]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (0.03% v/v).

G cluster_prep Sample Preparation cluster_acq NMR Acquisition weigh Weigh 5-10 mg 2-epi-Ivermectin B1a dissolve Dissolve in 0.6 mL CDCl3 weigh->dissolve Complete dissolution transfer Transfer to 5 mm NMR Tube dissolve->transfer Avoid particulates insert Insert Sample into Spectrometer transfer->insert Ready for Analysis lock_shim Lock & Shim insert->lock_shim Stabilize B0 field acquire Acquire 1D & 2D Spectra lock_shim->acquire Optimize homogeneity

Figure 1. General workflow for NMR sample preparation and data acquisition.

NMR Data Acquisition Parameters

The following parameters are recommended for a 500 MHz NMR spectrometer. Adjustments may be necessary for different field strengths.

Table 2: Recommended NMR Acquisition Parameters.

ExperimentPulse ProgramSpectral Width (ppm)Acquisition Time (s)Relaxation Delay (s)Number of Scans
¹H NMR zg3012~3.02.016-64
¹³C NMR zgpg30220~1.22.01024-4096
COSY cosygpprqf12 (F1, F2)~0.22.08-16
HSQC hsqcedetgpsisp2.212 (F2), 165 (F1)~0.22.04-8
HMBC hmbcgplpndqf12 (F2), 220 (F1)~0.22.016-32
  • Rationale for Parameter Choices:

    • Relaxation Delay (d1): A 2.0-second delay is generally sufficient for small molecules to ensure full relaxation of protons, which is crucial for accurate integration in quantitative studies.[7][11]

    • HSQC: The hsqcedetgpsisp2.2 pulse program provides multiplicity-edited data, where CH/CH₃ signals appear with opposite phase to CH₂ signals, aiding in assignments.[12]

    • HMBC: This experiment is optimized to detect long-range couplings (2-3 bonds), which are essential for connecting non-protonated carbons and piecing together the molecular backbone.[12][13]

Data Analysis and Structural Elucidation Workflow

A systematic approach is required to assign all ¹H and ¹³C signals and confirm the structure of 2-epi-Ivermectin B1a.

  • ¹H NMR Analysis: Identify key spin systems. The olefinic protons (H-8, H-9, H-10), the anomeric protons of the disaccharide (H-1', H-1''), and the distinct methyl groups are good starting points.

  • HSQC Analysis: Correlate each proton signal to its directly attached carbon. This allows for the direct assignment of all protonated carbons.[12][14]

  • COSY Analysis: Use the COSY (Correlation Spectroscopy) spectrum to trace proton-proton coupling networks. For example, starting from the anomeric proton H-1', one can typically "walk" along the sugar ring to assign H-2', H-3', and so on.[13][14]

  • HMBC Analysis: This is the most critical experiment for confirming the overall structure. The HMBC (Heteronuclear Multiple Bond Correlation) spectrum reveals correlations between protons and carbons that are 2 or 3 bonds away.[12][15] This is essential for:

    • Assigning quaternary carbons (e.g., C-1, C-8, C-14).

    • Confirming the linkage between the aglycone and the disaccharide moiety (e.g., correlation from H-1' to C-13).

    • Verifying the inter-glycosidic linkage (e.g., correlation from H-1'' to C-4').

    • Confirming the C2 Epimerization: The key HMBC correlation to observe is between H-4 and the lactone carbonyl C-1. The intensity and presence of this and other correlations around the C2 position can provide conformational information supporting the epimeric assignment.

G cluster_data Acquired NMR Data cluster_analysis Analysis Workflow H1 1D ¹H trace_spins Trace ¹H-¹H Spin Systems (COSY) H1->trace_spins C13 1D ¹³C connect_fragments Connect Fragments & Quaternary Cs (HMBC) C13->connect_fragments COSY 2D COSY COSY->trace_spins HSQC 2D HSQC assign_protonated_C Assign Protonated Carbons (HSQC) HSQC->assign_protonated_C HMBC 2D HMBC HMBC->connect_fragments assign_protonated_C->connect_fragments trace_spins->connect_fragments final_structure Final Structure Confirmation & Stereochemistry connect_fragments->final_structure

Sources

Application

Application Note: Solid-Phase Extraction (SPE) and LC-MS/MS Quantification of 2-epi-Ivermectin B1a in Plasma

Introduction & Scientific Rationale Ivermectin is a broad-spectrum macrocyclic lactone utilized globally for its potent antiparasitic properties. During drug development, stability testing, and pharmacokinetic (PK) profi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Ivermectin is a broad-spectrum macrocyclic lactone utilized globally for its potent antiparasitic properties. During drug development, stability testing, and pharmacokinetic (PK) profiling, monitoring stereochemical impurities is a critical regulatory requirement. 2-epi-Ivermectin B1a is the primary epimer of Ivermectin B1a, resulting from an inversion at the C-2 chiral center. This degradation pathway is highly susceptible to alkaline environments or formulation stress ()[1].

Quantifying 2-epi-Ivermectin B1a in complex biological matrices like plasma presents a significant analytical challenge. The epimer shares identical physicochemical properties and mass-to-charge ratios (e.g., [M+Na]⁺ at m/z 897.5) with its parent drug ()[2]. Furthermore, avermectins are highly lipophilic (LogP ~4.5) and circulate at low nanogram-per-milliliter concentrations. To achieve the necessary sensitivity and selectivity, protein precipitation alone is insufficient due to severe matrix effects caused by endogenous phospholipids. Therefore, a robust Solid-Phase Extraction (SPE) protocol coupled with high-resolution LC-MS/MS is the gold standard for this assay ()[3].

Experimental Design & Causality: The "Why" Behind the Method

As a Senior Application Scientist, designing a self-validating extraction method requires moving beyond standard protocols to understand the mechanistic causality of each step:

  • Sample Pre-treatment (Protein Disruption): Ivermectin and its epimers are >93% bound to plasma proteins. Directly loading plasma onto an SPE cartridge leads to poor recovery because the analyte washes straight through with the proteins. By diluting the plasma with 1% Formic Acid, we drop the pH, denature the binding proteins (like albumin), and free the highly lipophilic macrolide for interaction with the SPE sorbent.

  • Sorbent Selection (Oasis HLB): We utilize a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent rather than a traditional silica C18 ()[4]. The macroporous polymer provides a massive surface area that strongly retains the hydrophobic 2-epi-Ivermectin B1a. This allows us to wash the cartridge aggressively with 5% Methanol—removing salts, polar peptides, and early-eluting phospholipids—without risking premature elution of the target analyte.

  • Chromatographic Resolution: Because 2-epi-Ivermectin B1a and Ivermectin B1a are diastereomers, mass spectrometry cannot differentiate them via fragmentation. They must be baseline-resolved chromatographically. We employ a sub-2 µm superficially porous C18 column, which provides the high theoretical plate count required to separate the C-2 epimers prior to ionization ()[5].

Analytical Workflows

SPE_Workflow Plasma Plasma Sample (200 µL) + Internal Standard Pretreatment Pre-treatment Dilute with 1% HCOOH Plasma->Pretreatment Load Load Sample Flow: 1 mL/min Pretreatment->Load Condition Condition HLB Cartridge 1 mL MeOH, 1 mL H2O Condition->Load Wash Wash Interferences 5% MeOH in H2O Load->Wash Elute Elute Target 100% Acetonitrile Wash->Elute Recon Dry & Reconstitute Mobile Phase Elute->Recon LCMS LC-MS/MS Analysis (C18 Column) Recon->LCMS

Figure 1: Solid-Phase Extraction workflow for 2-epi-Ivermectin B1a from plasma samples.

Epimerization Iver Ivermectin B1a (Parent Drug) Alkaline Alkaline/Stress Conditions Iver->Alkaline SPE HLB SPE (Co-extraction) Iver->SPE In vivo/In vitro Epi 2-epi-Ivermectin B1a (Stereo-impurity) Alkaline->Epi Epimerization at C-2 Epi->SPE LC C18 LC (Baseline Resolution) SPE->LC MS ESI-MS/MS (MRM Quantification) LC->MS

Figure 2: Epimerization pathway and LC-MS/MS analytical logic for 2-epi-Ivermectin B1a.

Step-by-Step Experimental Protocol

System Suitability & Self-Validation

To ensure this protocol acts as a self-validating system, every extraction batch must include a Double Blank (matrix only), a Single Blank (matrix + IS), and Quality Control (QC) samples at Low, Mid, and High concentrations. The Internal Standard (Ivermectin-d2) must maintain a consistent peak area (±15% CV) across all samples. Any sudden drop in IS response directly flags matrix-induced ion suppression or a failure in the SPE loading phase.

Sample Pre-treatment
  • Thaw plasma samples on ice to prevent ex vivo degradation.

  • Aliquot 200 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Spike with 10 µL of Internal Standard working solution (Ivermectin-d2, 100 ng/mL).

  • Add 200 µL of 1% Formic Acid in LC-MS grade water.

  • Vortex vigorously for 30 seconds to disrupt protein binding.

Solid-Phase Extraction (SPE) Procedure

Cartridge: Oasis HLB, 30 mg / 1 cc (or equivalent polymeric reversed-phase).

Table 1: SPE Step-by-Step Method

StepReagent / ActionMechanistic Purpose
1. Condition 1.0 mL MethanolSolvates the polymeric sorbent bed, opening the pores.
2. Equilibrate 1.0 mL LC-MS WaterPrepares the sorbent for the aqueous plasma sample.
3. Load 410 µL Pre-treated sampleTarget analytes partition into the hydrophobic sorbent (Flow: ~1 mL/min).
4. Wash 1.0 mL 5% Methanol in WaterRemoves polar plasma components, salts, and hydrophilic peptides.
5. Elute 1.0 mL 100% AcetonitrileDesorbs the highly lipophilic 2-epi-Ivermectin B1a from the sorbent.
6. Dry Down Evaporate under N₂ at 35°CConcentrates the sample and removes the strong organic elution solvent.
7. Reconstitute 100 µL Mobile Phase (Initial)Matches the LC gradient conditions to prevent solvent-effect peak distortion.
LC-MS/MS Conditions

Note: Avermectins ionize efficiently as ammonium adducts [M+NH₄]⁺ in positive ESI mode when ammonium formate is added to the mobile phase.

Table 2: LC-MS/MS Parameters

ParameterSetting / Value
Analytical Column Agilent Poroshell 120 EC-C18 (50 × 3.0 mm, 2.7 µm)
Mobile Phase A 2 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Profile 0-1 min: 50% B; 1-4 min: 50% to 90% B; 4-6 min: 90% B
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization Positive (ESI+)
MRM: 2-epi-Ivermectin B1a m/z 892.5 → 569.4 (Quantifier) / m/z 892.5 → 307.2 (Qualifier)
MRM: Ivermectin-d2 (IS) m/z 894.5 → 571.4

Data Presentation & Validation Metrics

When executing this protocol, the expected validation metrics (following FDA/EMA bioanalytical guidelines) should align with the performance summarized below. Baseline resolution between Ivermectin B1a and 2-epi-Ivermectin B1a is strictly required (Resolution factor, Rs > 1.5).

Table 3: Expected Validation Metrics

Validation MetricAcceptance CriteriaExpected Performance
Linearity (R²) > 0.99 (1/x² weighting)0.995 – 0.999
Extraction Recovery Consistent across QC levels85% – 92%
Matrix Effect ± 15% (IS normalized)< 8% ion suppression
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)4.5% – 8.2%
Accuracy (% Bias) ± 15% (± 20% at LLOQ)± 6.0%
LLOQ Signal-to-Noise ≥ 100.5 ng/mL

References

  • Kitzman, D., et al. "Liquid Chromatographic Assay of Ivermectin in Human Plasma for Application to Clinical Pharmacokinetic Studies." Journal of Chromatography B, 2006. URL:[Link]

  • Kaewkhao, N., et al. "Determination of ivermectin in plasma and whole blood using LC-MS/MS." Wellcome Open Research, 2024. URL:[Link]

  • Valle, M., et al. "A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma." Bioanalysis, 2018. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 124870720, 2-epi-Ivermectin B1a." PubChem, 2024. URL:[Link]

  • Coudert, P., et al. "Pharmaceutical Formulation Stabilized and Ready for the Use of Ivermectin in the Treatment of Human and Animal Parasitoses." Google Patents (FR3042412A1), 2017.

Sources

Method

Chromatographic Separation Techniques for Ivermectin Epimers and Isomers: Application Notes and Protocols

Introduction & Analytical Challenges Ivermectin (IVM) is a highly potent, broad-spectrum macrocyclic lactone utilized extensively in both veterinary and human medicine. The active pharmaceutical ingredient (API) is not a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

Ivermectin (IVM) is a highly potent, broad-spectrum macrocyclic lactone utilized extensively in both veterinary and human medicine. The active pharmaceutical ingredient (API) is not a single molecule, but rather a homologous mixture comprising 80% 22,23-dihydroavermectin B1a (H2B1a) and 20% 22,23-dihydroavermectin B1b (H2B1b)[1].

The primary analytical challenge in IVM quality control lies in its susceptibility to epimerization and degradation. Under alkaline, thermal, or photolytic stress, IVM readily forms structurally identical impurities, most notably the 2-epimer of H2B1a and various Δ2,3 -isomers[2]. Because these epimers possess identical molecular weights (~875 Da) and nearly indistinguishable polarities compared to the parent API, they frequently co-elute in standard compendial methods. Achieving baseline resolution requires a deep understanding of column thermodynamics, stationary phase morphology, and mobile phase selectivity[3].

Mechanistic Principles of Epimer Resolution

As an application scientist, it is crucial to understand why certain chromatographic parameters succeed where others fail. The separation of the 2-epimer from H2B1a cannot be achieved by simply adjusting solvent ratios; it requires a multi-faceted mechanistic approach:

  • Stationary Phase Causality (Fused-Core vs. Fully Porous): Traditional 5 µm fully porous silica columns often fail to resolve the 2-epimer due to high mass transfer resistance. By transitioning to superficially porous (fused-core) particles (e.g., 2.7 µm), the diffusion path for the bulky macrocyclic lactone is drastically shortened. This minimizes longitudinal diffusion and eddy dispersion (per the van Deemter equation), yielding the sharp peak geometries required to resolve the 2-epimer (which differs only by the spatial orientation of the C2 hydroxyl group)[3].

  • Thermodynamic Control (Elevated Temperature): IVM is a large, sterically hindered molecule. At ambient temperatures (20–25 °C), its diffusion kinetics into the stationary phase pores are sluggish. Elevating the column temperature to 40–55 °C decreases mobile phase viscosity, significantly enhancing mass transfer kinetics and improving the resolution ( Rs​ ) of closely eluting isomers[2].

  • Mobile Phase Selectivity: While binary gradients (Acetonitrile/Water) are common, incorporating Methanol introduces unique hydrogen-bonding capabilities. Methanol differentially interacts with the epimeric hydroxyl groups, providing the necessary selectivity ( α ) to pull the 2-epimer away from the main H2B1a peak[1].

G IVM Ivermectin API (H2B1a + H2B1b) BaseHeat Alkaline/Thermal Stress IVM->BaseHeat AcidLight Acidic/Photolytic Stress IVM->AcidLight Epimer 2-Epimer H2B1a (Co-eluting Isomer) BaseHeat->Epimer Oxidative 3,4-Epoxide H2B1a & Isomers AcidLight->Oxidative

Fig 1. Mechanistic pathway of Ivermectin degradation and epimerization under stress conditions.

Experimental Protocols

The following protocols are designed as self-validating systems. System suitability criteria must be met prior to sample analysis to ensure the integrity of the data.

Protocol A: Stability-Indicating Gradient UHPLC for Epimer Separation

This method is engineered to separate up to 27 related substances, including the critical separation of the 2-epimer H2B1a from the major H2B1a peak[3].

Materials & Reagents:

  • Column: HALO C18 (or equivalent fused-core), 150 × 4.6 mm, 2.7 µm particle size.

  • Mobile Phase A: Ultrapure Water (18.2 MΩ·cm).

  • Mobile Phase B: Acetonitrile : Methanol (80:20, v/v).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 50 mg of IVM bulk substance. Dissolve in 50 mL of Methanol to yield a 1.0 mg/mL concentration. Sonicate for 5 minutes to ensure complete dissolution.

  • System Equilibration: Purge the UHPLC system. Equilibrate the column at 40 °C with 40% Mobile Phase A and 60% Mobile Phase B for 20 minutes until the baseline is stable.

  • Gradient Elution Program:

    • 0.0 – 5.0 min: 60% B

    • 5.0 – 15.0 min: Linear ramp to 85% B

    • 15.0 – 22.0 min: Isocratic hold at 85% B

    • 22.0 – 25.0 min: Return to 60% B for re-equilibration.

  • Detection: Monitor the eluent using a Diode Array Detector (DAD) set to 254 nm. Flow rate: 1.0 mL/min. Injection volume: 10 µL.

  • Self-Validation (System Suitability): Inject a forced-degradation standard containing IVM H2B1a and 2-epimer H2B1a. Proceed only if the resolution ( Rs​ ) between H2B1a and the 2-epimer is 1.5.

Protocol B: Isocratic Routine QC for H2B1a and H2B1b Homologues

For routine batch release where complex epimer quantification is secondary to API assay, an isocratic ternary system provides highly robust and repeatable results[1][4].

Materials & Reagents:

  • Column: Phenomenex Gemini C18, 150 × 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile : Methanol : Ultrapure Water (53:35:12, v/v/v).

Step-by-Step Methodology:

  • Solvent Preparation: Premix the ternary mobile phase to prevent outgassing in the pumps. Filter through a 0.22 µm PTFE membrane and degas ultrasonically.

  • Chromatographic Conditions: Maintain the column compartment at 25 °C. Set the isocratic flow rate to 1.2 mL/min.

  • Detection: Set the UV detector to 245 nm or 250 nm[4].

  • Execution: Inject 20 µL of the sample. The minor homologue (H2B1b) will elute first, followed by the major homologue (H2B1a).

G Prep Sample Prep (1.0 mg/mL in MeOH) Chrom UHPLC Separation (Fused-Core C18, 40°C) Prep->Chrom Detect UV/DAD Detection (245-254 nm) Chrom->Detect Valid System Suitability (Rs >= 1.5 for Epimer) Detect->Valid

Fig 2. Step-by-step analytical workflow ensuring self-validating chromatographic resolution.

Quantitative Data Summary

The following table summarizes the expected chromatographic parameters when executing Protocol A (Gradient Method on Fused-Core C18). Note the tight relative retention times (RRT), underscoring the necessity of high-efficiency columns.

Analyte / ImpurityRelative Retention Time (RRT)Expected Resolution ( Rs​ )Origin / Causality
Ivermectin H2B1b 0.85N/A (First major peak)Natural fermentation homologue
Ivermectin H2B1a 1.00> 3.0 (from H2B1b)Primary Active Pharmaceutical Ingredient
2-Epimer H2B1a 1.05 - 1.08 1.5 (from H2B1a)Alkaline/Thermal degradation product
Δ2,3 -Ivermectin 1.12> 2.0 (from 2-epimer)Acidic/Photolytic isomerization
3,4-Epoxide H2B1a 0.75> 2.5 (from H2B1b)Oxidative degradation (e.g., H2​O2​ exposure)

Data synthesized from validated stability-indicating methods[2][3].

References

  • Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification, Assay and Estimation of Related Substances of Ivermectin in Bulk Drug Batches Source: ResearchGate URL:[Link]

  • Development and validation of analytical methods by HPLC for quality control of avermectins and milbemycins in bulk samples Source: SciELO (Brazilian Journal of Pharmaceutical Sciences) URL:[Link]

  • Separation and identification of degradation products in eprinomectin formulation using LC, LTQ FT-MS, H/D exchange, and NMR Source: ResearchGate URL:[Link]

  • Comparation with Spectrophotometric and Liquid Chromatographic Methods of Pharmaceutical Forms of Ivermectin Source: DergiPark URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 2-epi-Ivermectin B1a

Welcome to the advanced troubleshooting and technical support center. As a Senior Application Scientist, I have designed this guide to move beyond generic advice. 2-epi-Ivermectin B1a is a critical stereochemical impurit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and technical support center. As a Senior Application Scientist, I have designed this guide to move beyond generic advice. 2-epi-Ivermectin B1a is a critical stereochemical impurity of Ivermectin B1a resulting from epimerization at the C-2 carbon[1]. Due to its large macrocyclic lactone structure, high molecular weight (875.1 g/mol ), and extreme lipophilicity (LogP ~4.1)[2], it is notoriously prone to matrix effects—specifically ion suppression—when extracted from complex biological or environmental matrices like plasma, whole blood, milk, and soil[3][4][5].

This guide provides field-proven, self-validating methodologies to diagnose, quantify, and eliminate these interferences, ensuring the scientific integrity of your pharmacokinetic or residue analysis workflows.

Part 1: Diagnostic Fundamentals & FAQs

Q1: Why does 2-epi-Ivermectin B1a suffer from severe ion suppression in biological matrices?

A: Matrix effects occur when unmeasured endogenous compounds co-elute with your target analyte and compete for charge on the surface of the electrospray ionization (ESI) droplets. Because 2-epi-Ivermectin B1a is highly lipophilic, standard protein precipitation (PPT) methods fail to remove endogenous glycerophospholipids. These lipids accumulate on the analytical column and co-elute in the highly organic phase of the gradient, aggressively outcompeting the macrocyclic lactone for ionization, resulting in a suppressed signal and poor reproducibility[3][6].

Q2: How do I definitively calculate and validate the Matrix Effect (ME) in my assay?

A: You must implement a self-validating experimental design using the Post-Extraction Spike Method . This isolates the matrix effect from extraction recovery losses. The system validates itself by comparing three distinct sample sets:

  • Set A (Neat Standard): Analyte spiked into the reconstitution solvent.

  • Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with the analyte prior to injection.

  • Set C (Pre-Extraction Spike): Matrix spiked with the analyte, then extracted.

The Causality of the Math:

  • Absolute Matrix Effect (ME) = (Area Set B / Area Set A) × 100. A value < 100% indicates ion suppression; > 100% indicates enhancement.

  • Extraction Recovery (RE) = (Area Set C / Area Set B) × 100. This isolates physical loss during sample prep from ESI suppression[6].

MatrixEffect A Biological Matrix (High Lipid Content) B Hybrid-SPE (Phospholipid Removal) A->B C UPLC Separation (C18, Gradient) B->C D ESI-MS/MS (Adduct Formation) C->D

Workflow for 2-epi-Ivermectin B1a LC-MS/MS analysis with built-in matrix effect mitigation.

Part 2: Troubleshooting Guide for Ion Suppression

Q3: My Matrix Factor is below 0.6 (severe suppression). How do I optimize sample extraction?

A: Simple PPT or Liquid-Liquid Extraction (LLE) is insufficient for 2-epi-Ivermectin B1a in lipid-rich matrices like milk or plasma. You must transition to Solid-Phase Extraction (SPE) or Hybrid-SPE (which specifically targets phospholipid removal via Lewis acid-base interactions). SPE using C18 cartridges ensures high extraction efficiency (~85-90%) while actively washing away the salts and polar lipids that cause ESI suppression[3][6].

Q4: Phospholipids are still co-eluting. How should I adjust my chromatography and ESI parameters?

A: Macrocyclic lactones lack readily ionizable basic or acidic functional groups. They rely entirely on adduct formation (e.g., [M+NH4​]+ or [M+Na]+ ) in positive ESI[4].

  • Chromatographic Fix: Use a shallow gradient elution rather than isocratic. This separates the analyte from early-eluting salts and late-eluting phospholipids.

  • ESI Buffer Causality: Do not rely on random sodium adducts, which are highly variable and matrix-dependent. Force the formation of the ammonium adduct by using 5 mM Ammonium Formate with 0.1% Formic Acid in your mobile phase. This provides an abundant, consistent source of NH4+​ ions, stabilizing the [M+NH4​]+ adduct (m/z 892.5) and drastically reducing matrix-induced signal fluctuation[3][4].

Troubleshooting Start Issue: Ion Suppression (MF < 0.8) Q1 Are phospholipids co-eluting? Start->Q1 A1 Implement Hybrid-SPE Q1->A1 Yes Q2 Is ESI buffer optimized? Q1->Q2 No End Validate IS-Normalized MF (0.85-1.15) A1->End A2 Use 5mM Ammonium Formate Q2->A2 No Q2->End Yes A2->End

Decision logic for diagnosing and resolving ion suppression in macrocyclic lactone analysis.

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your results, implement the following step-by-step Hybrid-SPE methodology. This protocol includes a built-in internal standard (IS) correction system to validate the mitigation of matrix effects.

Step-by-Step Hybrid-SPE Protocol for Plasma/Whole Blood:

  • Sample Aliquot & IS Spiking: Transfer 100 µL of biological sample into a microcentrifuge tube. Spike with 10 µL of Isotope-Labeled Internal Standard (e.g., Ivermectin-D2, 100 ng/mL).

    • Causality: The isotope-labeled IS co-elutes exactly with 2-epi-Ivermectin B1a, experiencing the exact same localized matrix suppression. This allows the mass spectrometer to mathematically normalize the Matrix Factor to ~1.0, self-validating the run[3].

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 1% Formic Acid) to precipitate proteins. Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4°C to pellet the proteins.

  • Phospholipid Depletion: Transfer the supernatant to a 96-well Hybrid-SPE plate (or equivalent phospholipid-removal cartridge). Apply positive pressure (or vacuum) to pass the sample through the sorbent[3].

    • Causality: Zirconia-coated silica in the Hybrid-SPE selectively binds the phosphate moiety of phospholipids via Lewis acid-base interactions, allowing the target analyte to pass through unhindered.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v). Vortex and inject 10 µL into the LC-MS/MS system[6].

Part 4: Quantitative Data & Parameter Tables

Table 1: Optimized LC-MS/MS Parameters for 2-epi-Ivermectin B1a

The following parameters are engineered to maximize adduct stability and minimize matrix background noise.

ParameterSpecification / SettingScientific Rationale
Analytical Column Poroshell 120 EC-C18 (50 × 3.0 mm, 2.7 µm)Core-shell technology provides high peak capacity to resolve epimers[3].
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in WaterForces stable [M+NH4​]+ adduct formation[4].
Mobile Phase B 0.1% Formic Acid in AcetonitrilePromotes efficient elution of lipophilic analytes.
Ionization Mode Positive Electrospray Ionization (+ESI)Optimal for macrocyclic lactones lacking acidic protons[4].
Precursor Ion (m/z) 892.5 ( [M+NH4​]+ )More stable and reproducible than the sodium adduct (897.5)[2].
Product Ions (m/z) 569.4 (Quantifier), 307.2 (Qualifier)Specific fragmentation of the macrocyclic ring.
Table 2: Benchmark Matrix Effect (ME) and Recovery (RE) Data

Compare your validation results against these literature-grounded benchmarks to verify system health.

Matrix TypeExtraction MethodAbsolute Recovery (%)Absolute ME (%)IS-Normalized MEStatus
Human Plasma Standard PPT65.2 ± 8.142.5 ± 12.00.82❌ Fail (High Suppression)
Human Plasma C18 SPE85.0 ± 4.690.3 – 107.80.98✅ Pass[6]
Whole Blood Hybrid-SPE92.1 ± 3.295.5 ± 4.11.01✅ Pass[3]
Raw Milk LLE + C18 Cleanup88.4 ± 5.589.0 ± 6.20.97✅ Pass[4]
Soil / Feces QuEChERS + LC-MS/MS96.1 ± 13.785.0 – 110.00.95✅ Pass[5]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for 2-epi-Ivermectin B1a Retention Time

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists, researchers, and drug development professionals struggling to separate the 26-epimer of H2B1a (2-epi-Ivermectin B1a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists, researchers, and drug development professionals struggling to separate the 26-epimer of H2B1a (2-epi-Ivermectin B1a) from the main Ivermectin active pharmaceutical ingredient (API).

Below, you will find field-proven troubleshooting FAQs, thermodynamic and kinetic rationales, comparative data, and a self-validating experimental protocol to achieve baseline resolution.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does 2-epi-Ivermectin B1a co-elute with the main H2B1a peak in standard compendial methods? A: The standard compendial method utilizes a fully porous 5-µm L1 (C18) column with an isocratic mobile phase of Acetonitrile:Methanol:Water (53:27.5:19.5)[1]. 2-epi-Ivermectin B1a is a stereoisomer that differs from H2B1a only in the spatial orientation of a single chiral center at the 26-position. Consequently, it possesses nearly identical hydrophobicity and hydrodynamic volume[2]. In an isocratic system on a fully porous 5-µm particle, longitudinal diffusion and eddy dispersion broaden the chromatographic bands enough to mask the subtle selectivity differences between the epimers, resulting in co-elution[2].

Q2: How does switching to a fused-core column improve epimer resolution? A: Chromatographic resolution ( Rs​ ) is governed by efficiency ( N ), selectivity ( α ), and retention ( k ). Fused-core (core-shell) particles (e.g., 2.7 µm) feature a solid silica core surrounded by a thin porous outer layer. Because Ivermectin is a large, bulky macrolide (MW ~875 g/mol ), the solid core significantly reduces the diffusion path length. According to the van Deemter equation, this minimizes the C -term (resistance to mass transfer). The result is a massive increase in theoretical plates ( N ) and sharper peaks, which are essential for resolving closely eluting isomers without generating the extreme backpressures associated with sub-2 µm fully porous columns[3].

Q3: What is the mechanistic advantage of using Isopropanol in the mobile phase for this separation? A: Replacing methanol with isopropanol in the organic modifier blend (e.g., Isopropanol:Acetonitrile 15:85 v/v) introduces a solvent with larger steric bulk[3]. Because the 26-epimer differs from H2B1a only in its spatial conformation, the bulkier isopropanol molecules differentially interact with the epimer's spiroketal orientation at the stationary phase surface. This alters the solvation dynamics and increases the shape selectivity factor ( α ), enabling baseline resolution when combined with a gradient elution[3].

Q4: Why is an elevated column temperature of 45°C recommended? A: Operating at 45°C lowers the viscosity of the mobile phase, which is particularly critical when using viscous solvents like isopropanol[3]. Thermodynamically, this improves the mass transfer kinetics between the mobile and stationary phases. Practically, it reduces system backpressure, ensuring the safe and robust operation of the HPLC system when utilizing 2.7 µm particles[2].

Part 2: Method Comparison Data

To illustrate the optimization, the table below contrasts the traditional compendial approach with a modern stability-indicating gradient method.

Chromatographic ParameterTraditional Compendial MethodOptimized Stability-Indicating Method
Column Chemistry Fully porous L1 (C18), 250 × 4.6 mm, 5 µmFused-core C18, 100 × 4.6 mm, 2.7 µm
Mobile Phase Strategy Isocratic (ACN:MeOH:Water 53:27.5:19.5)Gradient Elution
Mobile Phase A N/AWater : Acetonitrile (50:50, v/v)
Mobile Phase B N/AIsopropanol : Acetonitrile (15:85, v/v)
Column Temperature 30 °C45 °C
Detection Wavelength UV 245 nmUV 252 nm or 254 nm
26-epimer Resolution Co-elutes with H2B1aBaseline resolved ( Rs​≥1.5 )
Total Run Time ~45 - 60 minutes< 25 minutes

Part 3: Step-by-Step Experimental Protocol

Self-Validating System: This protocol is designed to be self-validating. Do not proceed to sample analysis unless the System Suitability criteria (Step 5) are strictly met.

Step 1: Reagent & Mobile Phase Preparation

  • Mobile Phase A: Combine HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio. Mix thoroughly and degas using vacuum filtration (0.22 µm membrane) or inline sonication[3].

  • Mobile Phase B: Combine HPLC-grade Isopropanol and Acetonitrile in a 15:85 (v/v) ratio. Mix thoroughly and degas[3].

Step 2: Instrument Setup

  • Install a fused-core C18 column (e.g., HALO C18 or Ascentis Express C18), 100 mm × 4.6 mm, 2.7 µm particle size[3].

  • Set the column oven temperature strictly to 45 °C[3].

  • Set the UV detector to 252 nm (optimal for the conjugated diene system of Ivermectin and its degradation products)[3].

Step 3: Gradient Elution Program Establish a linear gradient tailored to your system's dwell volume. A standard starting point for this separation is:

  • 0.0 - 15.0 min: Linear ramp from 100% Mobile Phase A to 100% Mobile Phase B.

  • 15.0 - 20.0 min: Hold at 100% Mobile Phase B (column wash).

  • 20.1 - 25.0 min: Return to 100% Mobile Phase A (re-equilibration).

  • Flow Rate: 1.0 mL/min.

Step 4: Sample Preparation

  • Dissolve the Ivermectin API sample in Mobile Phase A to achieve a target analytical concentration of approximately 1.0 to 2.0 mg/mL[2][3].

  • Vortex for 60 seconds and filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial (Ivermectin is light-sensitive).

Step 5: System Suitability & Validation

  • Inject 10 µL of a resolution standard containing both H2B1a and 2-epi-Ivermectin B1a.

  • Acceptance Criteria: The resolution ( Rs​ ) between the 26-epimer and H2B1a must be ≥1.5 . The tailing factor ( Tf​ ) for the main H2B1a peak must be ≤1.5 . If Rs​<1.5 , slightly decrease the gradient slope (extend the time to reach 100% B) to increase interaction time with the isopropanol modifier.

Part 4: Workflow Visualization

G Issue Issue: 2-epi-Ivermectin B1a Co-elutes with Main API Analyze Analyze Compendial Method (Isocratic ACN/MeOH/H2O) Issue->Analyze Column Switch to Fused-Core Column (Halo C18, 2.7 µm) Analyze->Column Reduce band broadening MobilePhase Optimize Mobile Phase (Gradient Elution) Column->MobilePhase Increase shape selectivity PhaseA Phase A: Water/ACN (50:50) MobilePhase->PhaseA PhaseB Phase B: IPA/ACN (15:85) MobilePhase->PhaseB Temp Set Column Temp to 45°C (Reduces Viscosity) MobilePhase->Temp Success Success: Baseline Resolution of 26-epimer & H2B1a PhaseA->Success PhaseB->Success Temp->Success

Logical workflow for troubleshooting and optimizing the separation of 2-epi-Ivermectin B1a.

Part 5: References

1.[1] Title: USP Monographs: Ivermectin. Source: Pharmacopeia. URL: [Link] 2.[3] Title: Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification, Assay, and Estimation of Related Substances of Ivermectin Drug Substance. Source: Journal of Chromatographic Science (Oxford Academic). URL: [Link] 3.[2] Title: Development and Validation of a Stability Indicating Reversed-Phase HPLC Method for Simultaneous Determination of Ivermectin and Its Related Substances in Bulk Drug Substance Lots of Ivermectin. Source: Chromatographia. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative anthelmintic efficacy of Ivermectin B1a vs 2-epi-Ivermectin B1a

As a Senior Application Scientist in antiparasitic drug development, I frequently encounter formulation failures stemming from the degradation of active pharmaceutical ingredients (APIs). Ivermectin, a macrocyclic lacton...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in antiparasitic drug development, I frequently encounter formulation failures stemming from the degradation of active pharmaceutical ingredients (APIs). Ivermectin, a macrocyclic lactone, remains the gold standard in anthelmintic therapy. Commercial ivermectin consists primarily (>80%) of the highly active B1a homolog[1]. However, under suboptimal environmental conditions—specifically alkaline pH—Ivermectin B1a undergoes a reversible, base-catalyzed isomerization to form its C2 epimer, 2-epi-Ivermectin B1a [1].

This stereochemical shift is not merely a structural curiosity; it drastically alters the molecule's pharmacological profile and therapeutic viability[2]. This guide provides an objective, data-driven comparison of these two molecules, detailing the mechanistic causality behind their differing efficacies and the self-validating experimental protocols used to quantify them.

Mechanistic Causality & Stereochemical Impact

To understand the disparity in efficacy, we must examine the receptor-ligand interaction. Ivermectin B1a exerts its potent anthelmintic and acaricidal effects by binding with high affinity to 3 located on nematode neurons and pharyngeal muscle cells[3]. This binding triggers an influx of chloride ions, leading to cellular hyperpolarization, flaccid paralysis, and ultimately, parasite death[1].

The degradation into 2-epi-Ivermectin B1a involves an epimerization at the C2 position. This inversion of stereochemistry introduces severe steric hindrance. The spatial reorientation of the macrocyclic ring prevents the optimal fit within the GluCl binding pocket. Consequently, the epimer cannot effectively stabilize the open state of the channel, resulting in a catastrophic loss of biological activity[2].

G IVM Ivermectin B1a (Active Conformation) EPI 2-epi-Ivermectin B1a (C2 Epimer) IVM->EPI Alkaline pH (>7.0) Base Catalysis GluCl GluCl Channel Activation IVM->GluCl High Affinity NoBind Steric Hindrance (Poor Binding) EPI->NoBind Altered Stereochemistry Paralysis Nematode Paralysis (High Efficacy) GluCl->Paralysis Chloride Influx Survival Parasite Survival (~11% Efficacy) NoBind->Survival Channel Closure

Figure 1: Mechanistic divergence between Ivermectin B1a and its 2-epimer at the GluCl receptor.

Comparative Efficacy Profile

To objectively quantify the loss of efficacy, we examine the performance of both compounds across standard bioassays. Experimental data reveals a logarithmic drop in potency when the C2 stereocenter is inverted.

Quantitative Efficacy Comparison
CompoundTarget OrganismAssay MetricPotency / ValueRelative Efficacy
Ivermectin B1a Tetranychus urticae (Mite)LC900.038 ppm100% (Baseline)[1]
2-epi-Ivermectin B1a Tetranychus urticae (Mite)LC904.0 ppm~0.95%[1]
Ivermectin B1a Nematodes (General)Anthelmintic ActivityHigh100% (Baseline)[2]
2-epi-Ivermectin B1a Nematodes (General)Anthelmintic ActivityLow~11%[2]

Data Interpretation: The 2-epimer requires a concentration over 100 times higher than the parent B1a compound to achieve the same 90% lethality (LC90) in mite populations[1]. In general nematode models, the epimer retains only about 11% of the original anthelmintic activity[2].

Experimental Validation Protocol

To ensure trustworthiness and reproducibility in drug development, the following self-validating experimental system is utilized to purposefully generate the epimer, isolate it, and quantify its reduced efficacy.

Workflow S1 1. Base-Catalyzed Degradation (IVM B1a + 0.01M NaOH, 30 min) S2 2. RP-HPLC Isolation (Extract 2-epi-IVM peak at Tr=25.1 min) S1->S2 S3 3. In Vitro Bioassay (Larval Development Assay / T. urticae) S2->S3 S4 4. Efficacy Quantification (Calculate LC90 & Relative Activity) S3->S4

Figure 2: Experimental workflow for epimer isolation and comparative anthelmintic bioassay.

Step-by-Step Methodology:
  • Base-Catalyzed Epimerization :

    • Causality: Ivermectin is highly unstable in alkaline environments. Excursions above pH 6.2 drive the equilibrium toward epimerization[2].

    • Action: Dissolve standard Ivermectin B1a in a 4. Incubate at room temperature for 30 minutes[4].

    • Validation: The solution will rapidly turn yellow, visually indicating the formation of degradation products[4].

  • RP-HPLC Isolation :

    • Action: Subject the degraded mixture to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using reversed-phase polarity sharing.

    • Parameters: Utilize a C18 column with a highly controlled mobile phase.

    • Validation: Ivermectin B1a elutes at a retention time (Tr) of approximately 22.1 minutes. The more hydrophobic 2-epi-Ivermectin B1a will elute later, at a Tr of 25.1 minutes (relative Tr = 1.13)[4]. Collect and lyophilize the epimer fraction.

  • In Vitro Bioassay (Larval Development Assay) :

    • Action: Prepare serial dilutions of both purified Ivermectin B1a and 2-epi-Ivermectin B1a (ranging from 0.001 ppm to 10 ppm).

    • Execution: Expose T. urticae or target nematode larvae to the treated media in 96-well plates. Incubate for 7 days at 25°C.

    • Quantification: Assess larval motility and survival under a stereomicroscope. Calculate the LC90 using probit analysis to validate the >100-fold efficacy drop[1].

Formulation Insights for Drug Development

Understanding the drastic efficacy difference between these two molecules is critical for formulation scientists. Because 2-epi-Ivermectin B1a acts essentially as a therapeutic dead-weight (retaining only ~11% activity), preventing its formation during manufacturing and storage is paramount[2].

Formulations must be strictly buffered. Experimental data dictates that the5[5]. Excursions above pH 7.0 will rapidly degrade the API into its epimer, while environments below pH 4.0 will trigger the hydrolysis of the sugar rings, yielding inactive monosaccharide and aglycone by-products[2][5].

References

  • American Chemical Suppliers - Ivermectin B1a & 2-epi-Ivermectin B1a Specifications Source: American Chemical Suppliers URL: [Link]

  • UK Chemical Suppliers - Ivermectin B1a Mechanism of Action Source: UK Chemical Suppliers URL:[Link]

  • Patent FR3042412A1: Pharmaceutical Formulation Stabilized and Ready for the Use of Ivermectin Source: Google Patents URL
  • Patent CN106692061A: Self-emulsifying solid preparation containing ivermectin drug Source: Google Patents URL
  • Patent CN117729927A: Methods to reduce the particle size of ivermectin Source: Google Patents URL

Sources

Comparative

Comparative Guide: Cross-Reactivity of 2-epi-Ivermectin B1a in Commercial ELISA Kits

In the realm of food safety, environmental monitoring, and pharmacokinetic profiling, the accurate quantification of Ivermectin residues is paramount. Ivermectin is a highly potent macrocyclic lactone anthelmintic, comme...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of food safety, environmental monitoring, and pharmacokinetic profiling, the accurate quantification of Ivermectin residues is paramount. Ivermectin is a highly potent macrocyclic lactone anthelmintic, commercially formulated as a mixture containing at least 80% 22,23-dihydroavermectin B1a and no more than 20% 22,23-dihydroavermectin B1b[1].

However, during synthesis, formulation, or environmental exposure, Ivermectin B1a can undergo base-catalyzed epimerization at the C-2 position, yielding the impurity 2-epi-Ivermectin B1a (Molecular Weight: 875.1 g/mol )[2]. For researchers and drug development professionals relying on Enzyme-Linked Immunosorbent Assays (ELISA), understanding how this specific epimer cross-reacts with commercial kit antibodies is critical to preventing false-positive quantifications or overestimations of the active pharmaceutical ingredient (API).

As an application scientist, I have structured this guide to objectively compare the performance of leading commercial ELISA kits, explain the structural causality behind avermectin cross-reactivity, and provide a self-validating experimental protocol for empirical verification.

Mechanistic Causality: The Structural Basis of Cross-Reactivity

To understand why 2-epi-Ivermectin B1a cross-reacts so strongly in commercial immunoassays, we must analyze the epitope mapping of the antibodies used.

Because Ivermectin is a small molecule, it cannot independently elicit an immune response. Commercial kit manufacturers generate polyclonal or monoclonal antibodies by conjugating Ivermectin to a carrier protein (e.g., BSA or KLH)[3]. The conjugation typically occurs via a linker attached to the distal saccharide or a specific site on the macrocyclic ring.

The Causality of Epimer Recognition: The primary epitope recognized by the resulting antibodies is the bulky, rigid macrocyclic lactone core[4]. 2-epi-Ivermectin B1a differs from the parent compound solely by an inversion of stereochemistry at the C-2 position[2]. Because this single axial/equatorial shift at C-2 does not drastically perturb the overall three-dimensional conformation of the macrocyclic core, the antibody's paratope cannot effectively differentiate between the parent drug and the epimer. Consequently, 2-epi-Ivermectin B1a exhibits a highly competitive binding affinity, resulting in cross-reactivity levels that often mirror the parent compound.

Epitope_Recognition Ab Anti-Ivermectin Antibody IVM Ivermectin B1a (Target Analyte) Ab->IVM 100% Binding Epi 2-epi-Ivermectin B1a (C-2 Epimer) Ab->Epi >95% Cross-Reactivity Other Other Avermectins (e.g., Doramectin) Ab->Other 9% - 60% Cross-Reactivity

Antibody recognition pathways showing cross-reactivity with Ivermectin analogs and epimers.

Commercial Kit Comparison & Cross-Reactivity Data

When selecting a commercial kit—such as the R-Biopharm RIDASCREEN® Ivermectin kit or the Elabscience® IVM ELISA Kit (E-FS-E130)—it is crucial to evaluate their published cross-reactivity profiles[5],[6].

The table below synthesizes quantitative cross-reactivity data for various avermectins based on competitive enzyme immunoassay principles[6]. Notice how structural deviations from the parent compound dictate the percentage of cross-reactivity.

Table 1: Cross-Reactivity Profiles of Commercial Ivermectin ELISA Kits
AnalyteStructural Modification vs Ivermectin B1aR-Biopharm CR (%)Elabscience CR (%)
Ivermectin B1a/B1b Parent Compound (Target)100100
Emamectin 4''-epi-methylamino substitution112N/A
2-epi-Ivermectin B1a C-2 Epimerization (Stereo-inversion)~95 - 105~90 - 100
Abamectin C22-C23 double bond60N/A
Eprinomectin 4''-epi-acetylamino substitution58N/A
Doramectin C25 cyclohexyl substitution9N/A
Milbemycin Absence of disaccharide moiety<1N/A

*Note: Values for 2-epi-Ivermectin B1a are projected based on structural homology, macrocyclic lactone core conservation, and empirical behavior of C-2 epimers in competitive immunoassays.

Self-Validating Experimental Protocol: Determining CR%

To empirically validate the exact cross-reactivity of 2-epi-Ivermectin B1a in your chosen commercial kit, you must execute a highly controlled, self-validating competitive ELISA workflow.

Why a competitive format? Because Ivermectin (875.1 Da) is too small to accommodate two simultaneous antibody binding events (sandwich ELISA), free analyte from the sample must compete with Horseradish Peroxidase (HRP)-labeled Ivermectin for limited antibody binding sites[6].

Step-by-Step Methodology

Step 1: Preparation of Equimolar Standard Curves

  • Action: Prepare equimolar stock solutions of high-purity Ivermectin B1a and 2-epi-Ivermectin B1a reference standards. Dilute these in the kit's specific sample dilution buffer to create a 6-point standard curve (e.g., 0, 0.1, 0.5, 1.0, 5.0, 10.0 ng/mL).

  • Causality: Using the exact same matrix buffer for both curves ensures that any shift in the IC50​ is solely due to the antibody's structural affinity for the epimer, isolating the variable from matrix interference.

Step 2: Competitive Incubation

  • Action: Add 50 µL of the prepared standards to the microtiter plate, which is pre-coated with secondary capture antibodies (e.g., sheep anti-rabbit IgG)[1]. Immediately add the primary anti-ivermectin antibody and the HRP-conjugated ivermectin[6]. Incubate for 1 hour at room temperature.

  • Causality: Simultaneous addition forces a thermodynamic competition. The epimer and the HRP-conjugate battle for the primary antibody's paratope.

Step 3: Rigorous Wash Step

  • Action: Aspirate the wells and wash 3 to 5 times with the provided wash buffer.

  • Causality: This step physically removes all unbound HRP-conjugate. If washing is insufficient, residual conjugate will artificially inflate the background signal ( B0​ ), compressing the assay's dynamic range and skewing the final cross-reactivity calculation.

Step 4: Signal Development & Termination

  • Action: Add the TMB (Tetramethylbenzidine) substrate. The bound HRP will catalyze the colorless TMB into a blue product[6]. Incubate in the dark for 15 minutes, then add the Stop Solution (sulfuric acid) to halt the reaction, turning the wells yellow[6]. Read the optical density (OD) photometrically at 450 nm[6].

  • Causality: The OD is inversely proportional to the concentration of the analyte. High absorbance means low analyte presence, validating the competitive mechanism[6].

Step 5: Data Analysis & CR% Calculation

  • Action: Plot the OD values against the log of the concentrations. Fit the data using a 4-Parameter Logistic (4PL) regression to determine the IC50​ (the concentration at which 50% of the maximum binding is inhibited).

  • Calculation:

    Cross-Reactivity(%)=(IC50​ of 2-epi-Ivermectin B1aIC50​ of Ivermectin B1a​)×100

ELISA_Workflow N1 1. Antigen/Antibody Coating N2 2. Addition of 2-epi-Ivermectin B1a & HRP-Conjugate N1->N2 N3 3. Competitive Binding Incubation N2->N3 N4 4. Wash Step (Remove Unbound) N3->N4 N5 5. TMB Substrate Addition N4->N5 N6 6. Stop Solution & Read at 450nm N5->N6

Workflow of competitive ELISA for evaluating 2-epi-Ivermectin B1a cross-reactivity.

Conclusion for Analytical Scientists

When utilizing commercial ELISA kits for Ivermectin quantification, scientists must account for the near-complete cross-reactivity of 2-epi-Ivermectin B1a. Because the C-2 epimerization preserves the macrocyclic lactone core targeted by the assay's antibodies, ELISA cannot reliably distinguish between the active API and this specific degradation product. If precise differentiation between Ivermectin B1a and 2-epi-Ivermectin B1a is required for stability indicating assays, orthogonal chromatographic techniques (such as LC-MS/MS) must be employed alongside immunoassay screening.

References

  • R-Biopharm AG. "IVERMECTIN ELISA: A competitive enzyme immunoassay for screening and quantitative analysis of ivermectin in various matrices." r-biopharm.com.1

  • Elabscience. "IVM (Ivermectin) ELISA Kit (E-FS-E130)." elabscience.com. 5

  • APExBIO. "Ivermectin B1a - Anthelmintic Glutamate-Gated Chloride Channel Opener." apexbt.com. 4

  • ResearchGate. "Mass spectrometry of Avermectins: Structural determination of two new derivatives of Ivermectin B(1a)." researchgate.net. 3

  • PubChem (NIH). "2-epi-Ivermectin B1a | C48H74O14 | CID 124870720." nih.gov. 2

  • R-Biopharm AG. "RIDASCREEN® Ivermectin ELISA Kit Principle & Cross-Reactivity." r-biopharm.com. 6

Sources

Validation

An In Vitro Comparative Analysis of 2-epi-Ivermectin B1a and Abamectin Receptor Binding Affinity for Glutamate-Gated Chloride Channels

This guide provides a detailed comparative analysis of the in vitro receptor binding characteristics of two potent anthelmintic and insecticidal compounds: 2-epi-Ivermectin B1a and Abamectin. We will delve into the nuanc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparative analysis of the in vitro receptor binding characteristics of two potent anthelmintic and insecticidal compounds: 2-epi-Ivermectin B1a and Abamectin. We will delve into the nuances of their interaction with their primary molecular target, the glutamate-gated chloride channels (GluCls), providing both theoretical background and a comprehensive experimental protocol for their direct comparison. This document is intended for researchers, scientists, and drug development professionals working in the fields of parasitology, entomology, and pharmacology.

Introduction: Understanding the Avermectin Family and Their Target

The avermectins are a class of 16-membered macrocyclic lactones derived from the soil bacterium Streptomyces avermitilis.[1] This family of compounds, including the widely used Abamectin and the semi-synthetic Ivermectin, has revolutionized the treatment of parasitic infections in both veterinary and human medicine.[2] Their primary mechanism of action involves the high-affinity binding to and modulation of glutamate-gated chloride channels (GluCls), which are found exclusively in invertebrates.[3][4]

  • Abamectin is a natural fermentation product and is predominantly a mixture of two homologous compounds: avermectin B1a (>80%) and avermectin B1b (<20%).[1]

  • Ivermectin is a semi-synthetic derivative of avermectin B1, specifically the 22,23-dihydro derivative.[2]

  • 2-epi-Ivermectin B1a is an epimer of Ivermectin B1a, meaning it differs in the stereochemical configuration at a single chiral center, in this case, the C2 position.

The binding of avermectins to GluCls potentiates the effect of glutamate, leading to an increased influx of chloride ions into the nerve and muscle cells of the parasite.[5] This hyperpolarization of the cell membrane results in flaccid paralysis and ultimately, the death of the organism.[6] The high selectivity of these compounds for invertebrate GluCls over vertebrate ligand-gated ion channels contributes to their favorable safety profile in mammals.[7]

This guide will focus on a head-to-head in vitro comparison of the receptor binding affinities of 2-epi-Ivermectin B1a and Abamectin. Understanding the subtle differences in their binding characteristics is crucial for structure-activity relationship (SAR) studies and the development of new, more potent, and selective antiparasitic agents.

Mechanism of Action at the Glutamate-Gated Chloride Channel

The interaction of avermectins with GluCls is complex and allosteric. They bind to a site distinct from the glutamate binding site, located at the interface between subunits in the transmembrane domain.[8][9] This binding event stabilizes the open state of the channel, leading to a prolonged and essentially irreversible increase in chloride conductance.[3][5]

cluster_membrane Cell Membrane cluster_channel Chloride Channel Pore GluCl_closed GluCl (Closed) GluCl_open GluCl (Open) GluCl_closed->GluCl_open Channel Opening Chloride_in Cl- (Intracellular) GluCl_open->Chloride_in Cl- Influx Chloride_out Cl- (Extracellular) Chloride_out->GluCl_open Hyperpolarization Hyperpolarization Chloride_in->Hyperpolarization Glutamate Glutamate Glutamate->GluCl_closed Binds to orthosteric site Avermectin Avermectin (Abamectin or 2-epi-IVM B1a) Avermectin->GluCl_closed Binds to allosteric site Paralysis Paralysis & Death Hyperpolarization->Paralysis

Caption: Mechanism of Avermectin Action on Glutamate-Gated Chloride Channels.

Experimental Design: Competitive Radioligand Binding Assay

To quantitatively compare the binding affinities of 2-epi-Ivermectin B1a and Abamectin for GluCls, a competitive radioligand binding assay is the gold standard. This assay measures the ability of a non-radiolabeled compound (the "competitor," in our case, 2-epi-Ivermectin B1a or Abamectin) to displace a radiolabeled ligand that has a known high affinity for the target receptor.

The causality behind our experimental choices:

  • Radioligand: [³H]Ivermectin B1a is the logical choice. It is a high-affinity ligand for GluCls, and its tritiated form is commercially available.[10] Using a radiolabeled form of one of the parent compounds provides a direct and sensitive measure of binding to the same site.

  • Receptor Source: A stable cell line, such as Human Embryonic Kidney (HEK293) or COS-7 cells, transiently or stably expressing recombinant GluCls from a relevant invertebrate species (e.g., Caenorhabditis elegans or Haemonchus contortus) is ideal.[10][11] This provides a consistent and high-density source of the target receptor, minimizing variability between experiments. We will detail the use of a membrane preparation from these cells, which isolates the receptor from other cellular components.

  • Assay Format: A filtration-based assay is a robust and widely used method to separate receptor-bound from free radioligand.

Detailed Experimental Protocol

The following protocol outlines the steps for a competitive radioligand binding assay to determine the inhibitory constant (Ki) values for 2-epi-Ivermectin B1a and Abamectin.

start Start prep_membranes 1. Prepare Cell Membranes (HEK293 expressing GluCls) start->prep_membranes prep_reagents 2. Prepare Reagents ([3H]Ivermectin, Competitors) prep_membranes->prep_reagents incubation 3. Incubation (Membranes + [3H]IVM + Competitor) prep_reagents->incubation filtration 4. Filtration & Washing (Separate bound from free radioligand) incubation->filtration scintillation 5. Scintillation Counting (Quantify bound radioactivity) filtration->scintillation analysis 6. Data Analysis (Calculate IC50 and Ki) scintillation->analysis end End analysis->end

Caption: Workflow for the Competitive Radioligand Binding Assay.

Step-by-Step Methodology:

  • Preparation of Cell Membranes:

    • Culture HEK293 cells stably expressing the target GluCls (e.g., from C. elegans) to confluency.

    • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize using a Dounce or polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and intact cells.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the high-speed centrifugation.

    • Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., BCA assay). Store aliquots at -80°C.

  • Assay Setup:

    • Prepare serial dilutions of the competitor compounds (2-epi-Ivermectin B1a and Abamectin) in the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MgCl₂, 0.1% BSA). Concentrations should typically range from 10⁻¹² M to 10⁻⁵ M.

    • Prepare the [³H]Ivermectin B1a working solution in the assay buffer at a concentration close to its dissociation constant (Kd) for the GluCls (typically in the low nanomolar range). The specific concentration should be determined in preliminary saturation binding experiments.

    • Set up the assay in a 96-well plate. Each well will have a final volume of 250 µL.

  • Incubation:

    • To each well, add:

      • 50 µL of assay buffer (for total binding) or a high concentration of unlabeled Ivermectin (e.g., 10 µM, for non-specific binding) or the competitor compound dilution.

      • 50 µL of the [³H]Ivermectin B1a working solution.

      • 150 µL of the diluted cell membrane preparation (the amount of protein per well, typically 10-50 µg, should be optimized beforehand).

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes), with gentle agitation.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) pre-soaked in a solution like polyethylenimine (PEI) to reduce non-specific binding. This is typically done using a cell harvester.

    • Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add a suitable scintillation cocktail, and allow them to equilibrate in the dark.

    • Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) of each filter using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each competitor concentration by subtracting the non-specific binding (CPM in the presence of excess unlabeled Ivermectin) from the total binding (CPM in the absence of competitor).

    • Plot the specific binding as a percentage of the control (total specific binding) against the logarithm of the competitor concentration.

    • Fit the resulting data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value for each compound. The IC₅₀ is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

    • Calculate the inhibitory constant (Ki) for each competitor using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand for the receptor.

Comparative Binding Affinity Data

The following table presents hypothetical, yet realistic, data that could be obtained from the competitive binding assay described above. These values are for illustrative purposes to facilitate comparison.

CompoundIC₅₀ (nM)Ki (nM)Predicted Relative Potency
Abamectin 1.50.8High
2-epi-Ivermectin B1a 4.52.4Moderate
Ivermectin B1a (Control) 1.20.65High

Interpretation of Data:

  • Ki (Inhibitory Constant): This value represents the affinity of the unlabeled ligand for the receptor. A lower Ki value indicates a higher binding affinity.

  • IC₅₀ (Half-maximal Inhibitory Concentration): This is an operational parameter that depends on the assay conditions, specifically the concentration of the radioligand used.

  • Analysis of Hypothetical Results: In this example, both Abamectin and 2-epi-Ivermectin B1a demonstrate high affinity for the GluCl receptor, with Ki values in the low nanomolar range. Abamectin (Ki = 0.8 nM) shows a slightly higher affinity than 2-epi-Ivermectin B1a (Ki = 2.4 nM). This suggests that the stereochemical configuration at the C2 position may have a modest impact on the binding affinity. The presence of the C22-C23 double bond in the avermectin B1a component of Abamectin, compared to the saturated bond in Ivermectin derivatives, may also contribute to these differences.

Discussion and Conclusion

This guide has outlined a comprehensive framework for the in vitro comparison of the receptor binding affinities of 2-epi-Ivermectin B1a and Abamectin for their primary target, the glutamate-gated chloride channel. The provided competitive radioligand binding assay protocol is a robust and reliable method for generating quantitative data (IC₅₀ and Ki values) that are essential for structure-activity relationship studies.

The anticipated results, based on the known pharmacology of avermectins, suggest that both compounds will exhibit high affinity for GluCls. However, subtle differences in their chemical structures—the epimerization at C2 in 2-epi-Ivermectin B1a and the mixture of B1a and B1b components in Abamectin—are expected to result in measurable differences in their binding affinities. A higher binding affinity, as indicated by a lower Ki value, generally correlates with greater potency of the compound in functional assays and in vivo.

The experimental data generated from such a study would provide valuable insights for medicinal chemists and pharmacologists in the design of next-generation antiparasitic drugs with improved efficacy and selectivity. It is imperative that the protocols described herein are meticulously followed and optimized to ensure the generation of high-quality, reproducible data.

References

  • Vertex AI Search. (2024, October 26). Abamectin vs Ivermectin: Insect and Parasite Control.
  • Vertex AI Search. (2024, August 19). difference between abamectin and ivermectin / avermectin. Awiner Biotech.
  • Vertex AI Search. (2024, November 7).
  • Vertex AI Search. (2024, September 29). How Does Abamectin Work?. POMAIS News.
  • Vertex AI Search. (2026, January 12). 113: Glutamate-gated chloride channel activation leading to acute mortality. AOP-Wiki.
  • Vertex AI Search. (2006, March 29). Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics. Cambridge University Press & Assessment.
  • Vertex AI Search. (2011). Structure of ivermectin bound to a glutamate-gated chloride channel.
  • Vertex AI Search. Radioligand Binding Assay. Gifford Bioscience.
  • Vertex AI Search. (2005, February 15).
  • Vertex AI Search. An Engineered Glutamate-gated Chloride (GluCl) Channel for Sensitive, Consistent Neuronal Silencing by Ivermectin. PMC.
  • Vertex AI Search.
  • Vertex AI Search. (2026, January 12). 113: Glutamate-gated chloride channel activation leading to acute mortality. AOP-Wiki.
  • Vertex AI Search. (2001, May 15).
  • Vertex AI Search. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects. PMC.
  • Vertex AI Search. Radioligand Binding Assays and Their Analysis. Request PDF.
  • Vertex AI Search. (2001, May 15).
  • Vertex AI Search. (2021, November 23). What is the difference between ivermectin and abamectin.
  • Vertex AI Search. (2010, August 15). A point mutation in a glutamate-gated chloride channel confers abamectin resistance in the two-spotted spider mite, Tetranychus urticae Koch. PubMed.
  • Vertex AI Search. Ivermectin and its target molecules: shared and unique modulation mechanisms of ion channels and receptors by ivermectin. PMC.
  • Vertex AI Search. ABAMECTIN.
  • Vertex AI Search. (2020, May 25).
  • Vertex AI Search. Onchocerca retinol- and ivermectin-binding protein activity. PubMed.
  • Vertex AI Search. Glutamate-gated chloride channels and the mode of action of the abamectin/milbemycin anthelmintics.
  • Vertex AI Search. The protocol of competitive binding assay. Download Table.
  • Vertex AI Search. (2023, June 25). Characterization of Glutamate-Gated Chloride Channel in Tribolium castaneum. MDPI.

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Safety & Regulatory Compliance

Safety

Chemical Profile &amp; Ecotoxicological Causality

In drug development and analytical laboratories, the handling of macrocyclic lactones demands a rigorous, uncompromising approach to safety and environmental stewardship. 2-epi-Ivermectin B1a—a stereoisomer of the potent...

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Author: BenchChem Technical Support Team. Date: April 2026

In drug development and analytical laboratories, the handling of macrocyclic lactones demands a rigorous, uncompromising approach to safety and environmental stewardship. 2-epi-Ivermectin B1a—a stereoisomer of the potent antiparasitic Ivermectin B1a—is not merely a benchtop biohazard; it is a highly persistent environmental pollutant if mismanaged. As an Application Scientist, I frequently audit laboratories where standard dilution or municipal disposal methods are mistakenly applied to such compounds.

This guide provides a self-validating, step-by-step operational protocol for the proper disposal of 2-epi-Ivermectin B1a, bridging the gap between analytical workflows and ecological protection.

Before executing a disposal plan, we must understand why standard disposal methods fail for 2-epi-Ivermectin B1a. The compound is classified under UN2811 (Toxic solid, organic, n.o.s.)[1]. While it poses severe acute risks to laboratory personnel—being fatal if swallowed (H300) and toxic in contact with skin (H311)—its most critical hazard profile lies in its extreme ecotoxicity (H400, H410).

Macrocyclic lactones exhibit poor metabolism and high environmental stability. Once introduced into ecosystems, they bind tightly to immobile inorganic matter in soil and persist in aquatic sediments[2]. Standard biological wastewater treatment plants cannot effectively degrade these complex lactone rings[2]. Consequently, environmental discharge leads to profound disruption of the nervous systems of aquatic and terrestrial invertebrates, even at nanogram-per-liter concentrations[2].

Table 1: Quantitative Ecotoxicological Data for Ivermectin Derivatives

OrganismEndpointConcentrationCausality / Ecological Impact
Daphnia magna (Water flea)LOEC (21-day)0.001 ng/LDisruption of growth rate, reproduction, and sex ratio[3].
Daphnia magnaLC50 (48-hour)25 ng/LAcute lethality due to neurotoxicity[3].
Danio rerio (Zebrafish)EC50 (Juvenile)17.21 µg/LInduced developmental toxicity and oxidative stress[3].
Terrestrial Dung InsectsMortality3.16 - 316 µg/kgDecreases manure degradation processes and soil functions[4].

Strategic Waste Segregation Workflow

Because 2-epi-Ivermectin B1a cannot be chemically neutralized at the bench using standard lab reagents, physical containment and high-temperature incineration are the only scientifically sound disposal pathways[5]. Never discharge analytical solutions into the laboratory sewer system[1].

Step-by-Step Segregation Protocol:

  • Liquid Waste Collection (HPLC Effluents & Wash Solvents):

    • Direct all analytical effluents (e.g., acetonitrile, methanol, and water mixtures used in LC-MS/MS workflows[6]) containing 2-epi-Ivermectin B1a into a dedicated, halogen-free organic waste carboy.

    • Ensure the carboy is equipped with a vapor-locking funnel to prevent aerosolization and protect personnel from volatile solvent exposure.

  • Solid Waste Segregation:

    • Collect all contaminated consumables (weighing boats, pipette tips, empty vials, and extraction columns) in a rigid, leak-proof container lined with a heavy-duty toxic waste bag.

    • Empty chemical receptacles must not be discarded as standard glass or plastic waste; they must be routed to an approved waste handling site[5].

  • Labeling and Storage:

    • Label all containers explicitly: "UN2811, Toxic solid/liquid, organic, n.o.s. (2-epi-Ivermectin B1a) - Extreme Aquatic Hazard"[1].

    • Store waste locked up in a cool, dry, well-ventilated secondary containment area away from direct ignition sources[7].

WasteSegregation Start 2-epi-Ivermectin B1a Waste Generation Liquid Liquid Waste (HPLC effluent, wash) Start->Liquid Solid Solid Waste (PPE, vials, columns) Start->Solid CollectLiq Collect in Halogen-Free Organic Waste Carboy Liquid->CollectLiq CollectSol Double-bag in Biohazard/Tox Bin Solid->CollectSol Label Label: UN2811 Toxic Solid/Liquid Aquatic Hazard CollectLiq->Label CollectSol->Label Incineration High-Temp Incineration (Approved Facility) Label->Incineration

Workflow for the segregation and incineration routing of 2-epi-Ivermectin B1a waste.

Decontamination & Spill Response Protocol

In the event of a spill, the primary objective is preventing the substance from reaching floor drains or groundwater. The compound is designated as Water Hazard Class 3 (extremely hazardous for water), meaning even minute quantities pose a severe danger to drinking water and plankton[1].

Step-by-Step Spill Recovery:

  • Isolation & PPE: Evacuate non-essential personnel from the immediate area. Don a particulate respirator (N95 or higher), chemical-resistant nitrile gloves, and a disposable Tyvek lab coat[7].

  • Containment: If the spill is liquid, immediately surround the perimeter with inert absorbent pads or sand to prevent spreading[8]. Do not use combustible absorbents like sawdust.

  • Mechanical Collection: For solid powder spills, strictly avoid sweeping, which generates airborne toxic dust. Use a HEPA-filtered vacuum dedicated to hazardous powders, or gently cover the powder with damp absorbent paper to suppress dust before scooping[9].

  • Surface Decontamination: Wash the affected area with a mixture of water and an alcohol-based solvent (e.g., isopropanol) to solubilize the residual macrolide, followed by wiping with absorbent pads[7].

  • Final Disposal: Place all cleanup materials, including the used PPE and absorbent pads, into the UN2811 solid waste stream for incineration[1].

SpillResponse Spill Spill Detected Assess Assess Volume & PPE Spill->Assess Contain Contain Spill (Absorbent Pads/Sand) Assess->Contain Collect Mechanically Collect (Avoid Dust Generation) Contain->Collect Clean Wash Area (Water/Alcohol) Collect->Clean Dispose Route to UN2811 Solid Waste Clean->Dispose

Step-by-step operational logic for responding to a 2-epi-Ivermectin B1a laboratory spill.

Regulatory Compliance & Final Disposal

To ensure the complete destruction of the macrocyclic lactone ring and prevent environmental contamination, the collected waste must be transferred to a licensed hazardous waste contractor. The contractor must utilize high-temperature rotary kiln incineration. Standard municipal waste facilities or biological wastewater treatment plants cannot degrade 2-epi-Ivermectin B1a, leading to bioaccumulation in the ecosystem[2]. Always verify that your waste management partner is certified to handle UN2811 toxic organics[1].

References

  • Clearsynth. "MSDS REACH - Clearsynth".
  • Merck. "SAFETY DATA SHEET Ivermectin (0.50%) Liquid Formulation".
  • Frontiers in Environmental Science. "Environmental and ecotoxicological effects of drugs used for the treatment of COVID 19".
  • Merck. "SAFETY DATA SHEET Ivermectin Liquid Formulation".
  • Cayman Chemical. "epi-Ivermectin B1a - Safety Data Sheet".
  • MDPI. "Environmental Impact of Pharmaceutical Pollutants: Synergistic Toxicity of Ivermectin and Cypermethrin".
  • Istituto Superiore di Sanità (ISS). "Need for a sustainable use of medicinal products: environmental impacts of ivermectin".
  • TLC Pharmaceutical Standards. "Ivermectin B1a-d2".
  • USDA Food Safety and Inspection Service. "CLG-AVR2.00 Confirmation of Avermectins by UHPLC-MS/MS".

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-epi-Ivermectin B1a
Reactant of Route 2
2-epi-Ivermectin B1a
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